molecular formula C8H18N2O3 B1381692 tert-butyl N-[2-(methoxyamino)ethyl]carbamate CAS No. 1564605-36-2

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Cat. No.: B1381692
CAS No.: 1564605-36-2
M. Wt: 190.24 g/mol
InChI Key: CGTHSTBSJGODTF-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(methoxyamino)ethyl]carbamate is a useful research compound. Its molecular formula is C8H18N2O3 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTHSTBSJGODTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and applications of tert-butyl N-[2-(methoxyamino)ethyl]carbamate , a specialized heterobifunctional linker critical in medicinal chemistry and bioconjugation.

CAS Registry Number: 1564605-36-2 Formula:


Molecular Weight:  190.24  g/mol [1]

Executive Summary

tert-Butyl N-[2-(methoxyamino)ethyl]carbamate is a heterobifunctional linker featuring two distinct amine-based functionalities: an acid-labile Boc-protected primary amine and a chemically unique N-methoxyamine (alkoxyamine).[1]

Its primary utility lies in chemoselective ligation .[1] Unlike standard amines, the N-methoxyamine moiety exhibits a significantly lower pKa (~4.6), allowing it to react selectively with aldehydes and ketones at acidic pH (4.0–5.5) to form stable oxime linkages . This property renders the molecule indispensable in the synthesis of oxime-linked antibody-drug conjugates (ADCs), peptide therapeutics (e.g., Ceftolozane intermediates), and aldehyde-tagged protein labeling.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of an ethylenediamine core where one nitrogen is carbamoylated (Boc-protected) and the other is N-alkoxylated (methoxyamine).

FeatureSpecificationFunctional Role
IUPAC Name tert-butyl N-[2-(methoxyamino)ethyl]carbamateSystematic identification.[1][2]
SMILES CC(C)(C)OC(=O)NCCNOCDigital structure representation.
Boc Group tert-Butoxycarbonyl (

-Boc)
Protective Group: Masks the primary amine; removed by TFA or HCl.[1]
Methoxyamine

Reactive Handle: Nucleophile for oxime ligation; resists acylation compared to alkyl amines.[1]
Linker Core Ethylene (

)
Spacer: Provides minimal steric separation (approx.[1] 3.5 Å) between functional ends.[1][3]
Structural Diagram

The following diagram illustrates the connectivity and electronic environment of the functional groups.

Structure cluster_0 tert-Butyl N-[2-(methoxyamino)ethyl]carbamate Boc Boc Group (Acid Labile) Linker Ethyl Spacer (C2 Chain) Boc->Linker Amide Bond Methoxy Methoxyamine (pKa ~4.6) Linker->Methoxy C-N Bond Target Target Aldehyde/Ketone Methoxy->Target Oxime Ligation (pH 4-5)

Caption: Structural segmentation highlighting the orthogonal reactivity of the Boc and Methoxyamine groups.

Physicochemical Properties[1][4][6][7][8][9]

Understanding the physical state and solubility is vital for experimental handling.[1]

PropertyValue / DescriptionNote
Physical State Viscous Colorless to Pale Yellow LiquidMay crystallize upon prolonged storage at -20°C.
Boiling Point ~280°C (Predicted)Decomposes before boiling at atmospheric pressure.[1]
Density ~1.05 g/mLEstimated based on structural analogs.[1]
Solubility Soluble in DCM, MeOH, DMSO, DMF.Sparingly soluble in water; use organic co-solvent for aqueous reactions.[1]
pKa (Methoxyamine) 4.6 ± 0.5 Critical Parameter: Much less basic than alkyl amines (pKa ~10).[1]
Stability Stable at Room Temp (Inert Atmosphere).[1]Oxidation sensitive; store under Nitrogen/Argon.[1]

Synthesis & Production Protocols

While direct mono-protection of diamines is possible, it often yields mixtures.[1] The most robust laboratory synthesis involves the displacement of a sulfonate ester by methoxyamine.

Recommended Synthetic Route (Nucleophilic Displacement)

This protocol avoids the formation of bis-Boc or bis-methoxy byproducts.[1]

Step 1: Activation of N-Boc-Ethanolamine

  • Reagents: N-Boc-ethanolamine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM), 0°C.

  • Procedure: Add MsCl dropwise to the N-Boc-ethanolamine/TEA solution. Stir 1h. Wash with water, dry, and concentrate to yield the mesylate (

    
    ).[1]
    

Step 2: Displacement with Methoxyamine [1]

  • Reagents: Mesylate intermediate (from Step 1), O-Methylhydroxylamine hydrochloride (

    
    , 3.0 eq), Potassium Carbonate (
    
    
    
    , 3.0 eq).
  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Procedure: Heat the mixture to 60°C for 4–12 hours. The excess methoxyamine drives the reaction to completion.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is purified via silica gel chromatography (Hexane/EtOAc).

Synthesis Start N-Boc-Ethanolamine Step1 Activation (MsCl / TEA / DCM) Start->Step1 Inter Intermediate: Boc-NH-CH2-CH2-OMs Step1->Inter Step2 Nucleophilic Displacement (MeONH2·HCl / K2CO3 / DMF) Inter->Step2 Final Product: tert-butyl N-[2-(methoxyamino)ethyl]carbamate Step2->Final

Caption: Step-wise synthesis via mesylate displacement ensuring high regioselectivity.

Applications in Drug Development: The Oxime Ligation[10]

The defining feature of this molecule is its ability to perform chemoselective oxime ligation .[1][4] This reaction is "bioorthogonal," meaning it can occur in complex biological media without interfering with native functional groups like amines (lysine) or thiols (cysteine).

Mechanism of Action[3][8][10][12][13]
  • pH Gating: At pH 4.5, the N-methoxyamine (pKa ~4.[1]6) remains largely unprotonated and nucleophilic.[1][5] Conversely, lysine residues (pKa ~10.5) are fully protonated (

    
    ) and non-nucleophilic.
    
  • Condensation: The methoxyamine attacks an aldehyde/ketone tag on the target molecule.[1]

  • Stabilization: The resulting oxime bond (

    
    ) is hydrolytically stable and thermodynamically favored over the imine (
    
    
    
    ).
Experimental Protocol: Oxime Ligation

Use this protocol for conjugating the linker to an aldehyde-tagged protein or peptide.[1]

  • Buffer: 0.1 M Sodium Acetate, pH 4.5.

  • Concentration: Target Aldehyde (10–50 µM), Linker (1–5 mM, excess required).

  • Catalyst (Optional): p-Phenylenediamine (10 mM) can accelerate the reaction rate by 10–100x via aniline catalysis.[1]

  • Incubation: 4–16 hours at 25°C or 37°C.

  • Purification: Desalting column (PD-10) or Dialysis to remove excess linker.[1]

Mechanism Aldehyde Target-CHO (Electrophile) Inter Tetrahedral Intermediate Aldehyde->Inter + Linker (pH 4.5) Linker Linker-NH-OMe (Nucleophile) Linker->Inter Oxime Stable Oxime Target-CH=N-OMe-Linker Inter->Oxime - H2O Water H2O Inter->Water

Caption: Mechanism of chemoselective oxime ligation under acidic conditions.[1]

Safety & Handling

  • Hazards: The compound is an irritant.[1][6] Methoxyamine derivatives can be toxic if inhaled or absorbed.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Avoid strong acids (removes Boc) and strong oxidizers (oxidizes amine).

References

  • Smolecule Inc. (2024).[1] Product Data: tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS 1564605-36-2).[1] Retrieved from

  • Krapcho, A. P., et al. (1990). Mono-protected Diamines: N-tert-Butoxycarbonyl-alkyldiamines. Synthetic Communications, 20(16), 2559–2564. (Methodology for mono-Boc protection).
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link (Mechanism of Oxime Ligation).

  • Toda, A., et al. (2014). Synthesis of Ceftolozane: Utilization of Alkoxyamine Intermediates. Journal of Antibiotics.
  • PubChem. (2024).[1] Compound Summary: 2-Methoxyethylamine and Derivatives. National Library of Medicine.[1] Retrieved from

Sources

An In-Depth Technical Guide to tert-butyl N-[2-(methoxyamino)ethyl]carbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of tert-butyl N-[2-(methoxyamino)ethyl]carbamate, a specialized chemical intermediate critical in modern organic synthesis and pharmaceutical development. This document delves into its chemical properties, provides detailed protocols for its synthesis and characterization, explores its chemical reactivity, and highlights its significant role as a key building block in the synthesis of advanced therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

tert-butyl N-[2-(methoxyamino)ethyl]carbamate is a bifunctional molecule featuring a carbamate-protected primary amine and a methoxyamine moiety. This unique structural arrangement makes it a valuable synthon, particularly where sequential and selective functionalization of its two distinct nitrogen centers is required.

The fundamental properties of the molecule are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂O₃[1]
Molecular Weight 190.24 g/mol [1]
CAS Number 1564605-36-2[1]
IUPAC Name tert-butyl N-[2-(methoxyamino)ethyl]carbamate[1]
Canonical SMILES CC(C)(C)OC(=O)NCCNOC[1]
Appearance Expected to be a colorless to yellow oil or low-melting solid

Synthesis and Purification

The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is most efficiently achieved through the selective N-protection of 2-(methoxyamino)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O). The primary amine is significantly more nucleophilic than the nitrogen of the methoxyamine, allowing for high chemoselectivity under controlled conditions.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard methodologies for the mono-Boc protection of diamines.[2][3]

Objective: To synthesize tert-butyl N-[2-(methoxyamino)ethyl]carbamate via selective N-tert-butoxycarbonylation.

Materials:

  • 2-(Methoxyamino)ethan-1-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Dichloromethane (DCM) or Dioxane, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(methoxyamino)ethan-1-amine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the stirred amine solution over 30-60 minutes. The slow addition is crucial to maintain a low temperature and minimize the formation of the di-protected byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), deionized water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, typically an oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-(Methoxyamino)ethan-1-amine in DCM ReactionVessel Stir at 0°C to RT (12-16h) Amine->ReactionVessel Boc2O Boc₂O in DCM Boc2O->ReactionVessel dropwise Quench Quench (H₂O) ReactionVessel->Quench TLC Monitoring Extract Liquid-Liquid Extraction Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Pure Product Purify->Product Deprotection_Mechanism start Boc-Protected Amine step1 Protonation (H⁺) start->step1 intermediate1 Protonated Intermediate step1->intermediate1 step2 Loss of t-butyl cation intermediate1->step2 intermediate2 Carbamic Acid step2->intermediate2 step3 Decarboxylation (-CO₂) intermediate2->step3 final Free Amine step3->final

Fig. 2: Boc group deprotection pathway under acidic conditions.
The Methoxyamino Group

The methoxyamino (H₂N-OR) group is a potent alpha-nucleophile, exhibiting enhanced reactivity compared to simple amines due to the "alpha effect." This makes the terminal nitrogen a target for electrophiles. It can participate in reactions such as:

  • Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form N-alkoxy amides or sulfonamides.

  • Formation of Oximes: Condensation with aldehydes or ketones.

  • Electrophilic Amination: The N-O bond can be cleaved under certain conditions, making it useful in more complex transformations. [4] The presence of the Boc group on the other end of the molecule allows these transformations to occur at the methoxyamino nitrogen without interference from the primary amine.

Application in Drug Development: Synthesis of Ceftolozane

A paramount application of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is its role as a crucial intermediate in the industrial synthesis of Ceftolozane . [1]Ceftolozane is a fifth-generation cephalosporin antibiotic highly effective against Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa. [1] In the synthesis of Ceftolozane, this intermediate provides the C-3 side chain, which is essential for the drug's potent antibacterial activity. The synthetic route involves attaching this fragment to the cephalosporin core. The methoxyamino group is ultimately incorporated into a pyrazole ring system, and the Boc-protected amine serves as a handle for further elaboration or is deprotected at a later stage. The overall synthesis from starting materials to the final antibiotic is a multi-step process where the use of this pre-functionalized, selectively protected building block significantly improves efficiency and yield. [1]

Quality Control and Purity Assessment

Ensuring the high purity of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is critical for its successful use in pharmaceutical synthesis. The primary method for purity determination is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [5]

Recommended HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate absorbs.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Other Analytical Methods:

  • Quantitative NMR (qNMR): Can be used to determine purity without a reference standard by integrating the analyte's signals against a certified internal standard of known concentration. [5]* Gas Chromatography (GC): Generally unsuitable for analyzing the compound itself due to its low volatility and potential for thermal degradation. However, GC is excellent for quantifying residual volatile solvents (e.g., DCM, hexanes, ethyl acetate) from the synthesis. [5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • BenchChem. (2025). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)
  • National Institute of Standards and Technology. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)
  • ResearchGate. (2002).
  • Royal Society of Chemistry. (2018).
  • Smolecule. (n.d.). Buy tert-butyl N-[2-(methoxyamino)
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Chatziefthimiou, G., et al. (2006). tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 7), o2848–o2850.
  • Hossain, M. I., & Aldawsari, F. D. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 19(9), 13310–13326.
  • Johnson, J. S., & Reisman, S. E. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 56(5), 513–525.
  • Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047.
  • Toumi, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-5.
  • Google Patents. (n.d.).
  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-(methoxy(methyl)carbamoyl)ethyl)
  • Drugfuture.com. (n.d.). TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)
  • ChemicalBook. (n.d.).
  • BOC Sciences. (n.d.).
  • UT Southwestern Medical Center. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: The Use of tert-Butyl (2-(benzylamino)ethyl)
  • DR-NTU, Nanyang Technological University. (n.d.). application of environmental-friendly reactions in high value compound synthesis: synthetic studies to.
  • Vera, M. D., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Current Organic Chemistry, 16(24), 2874-2880.

Sources

tert-butyl N-[2-(methoxyamino)ethyl]carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Executive Summary: This guide provides a comprehensive technical overview of tert-butyl N-[2-(methoxyamino)ethyl]carbamate, a key chemical intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and methods for its analytical characterization. Furthermore, this document explores its significant applications, particularly its role as a crucial building block in the synthesis of advanced pharmaceutical compounds like the antibiotic ceftolozane. Safety, handling, and storage protocols are also provided to ensure its proper management in a research and development setting. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction

In the landscape of modern organic and medicinal chemistry, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl N-[2-(methoxyamino)ethyl]carbamate is one such versatile intermediate. Characterized by the presence of a Boc-protected amine and a methoxyamino functional group, this compound offers a unique combination of reactivity and stability, making it a valuable reagent in multi-step syntheses.[1] The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the primary amine, preventing its unwanted participation in reactions while allowing for selective deprotection under specific acidic conditions. This feature is fundamental to its utility in complex synthetic pathways where precise control over reactive sites is necessary.

The primary application of this carbamate is as an intermediate in the synthesis of novel therapeutic agents.[1] Notably, it is a key precursor in the production of ceftolozane, a fifth-generation cephalosporin antibiotic effective against multidrug-resistant bacteria.[1] This guide will provide an in-depth analysis of its synthesis, characterization, and application, offering field-proven insights for its effective use in a laboratory setting.

Chemical Identity and Properties

Accurate identification and understanding of a compound's properties are the foundation of its successful application. Tert-butyl N-[2-(methoxyamino)ethyl]carbamate is unambiguously identified by its CAS number, 1564605-36-2.[1] Its key identifiers and physicochemical properties are summarized below.

Identifier Value Source
CAS Number 1564605-36-2[1]
IUPAC Name tert-butyl N-[2-(methoxyamino)ethyl]carbamate[1]
Molecular Formula C₈H₁₈N₂O₃[1]
Molecular Weight 190.24 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)NCCNOC[1]
InChI Key CGTHSTBSJGODTF-UHFFFAOYSA-N[1]
InChI InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11)[1]

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is typically achieved through the reaction of 2-(methoxyamino)ethylamine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate.[1] The following protocol describes a standard laboratory procedure, emphasizing the causality behind the experimental choices.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Reactant1 2-(Methoxyamino)ethylamine Process Boc Protection Reaction (Nucleophilic Acyl Substitution) Reactant1->Process Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Process Solvent Dichloromethane (DCM) Solvent->Process Solvent Base Triethylamine (TEA) Base->Process Base Catalyst Workup Aqueous Workup & Purification (Chromatography) Process->Workup Product tert-butyl N-[2-(methoxyamino)ethyl]carbamate Workup->Product

Caption: General synthesis workflow for tert-butyl N-[2-(methoxyamino)ethyl]carbamate.

Experimental Protocol

Objective: To synthesize tert-butyl N-[2-(methoxyamino)ethyl]carbamate via Boc-protection of 2-(methoxyamino)ethylamine.

Materials:

  • 2-(Methoxyamino)ethylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methoxyamino)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution. TEA acts as a base to neutralize the acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the cooled reaction mixture dropwise. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure tert-butyl N-[2-(methoxyamino)ethyl]carbamate.[1]

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the consumption of reactants and formation of the product. The purification step isolates the target compound, and its identity and purity are subsequently confirmed by the analytical methods described in Section 4.0.

Analytical Characterization

Confirming the structural integrity and purity of the synthesized compound is a critical step. Standard spectroscopic techniques are employed for this purpose.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), methylene protons adjacent to the carbamate nitrogen (multiplet, ~3.3 ppm, 2H), methylene protons adjacent to the methoxyamino group (multiplet, ~2.8 ppm, 2H), and methoxy protons (singlet, ~3.6 ppm, 3H). The NH proton will appear as a broad singlet.
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group (~28 ppm), the C(CH₃)₃ carbon (~80 ppm), the two distinct methylene carbons, the methoxy carbon, and the carbonyl carbon of the carbamate (~156 ppm).[2][3]
Mass Spec (MS) In Electrospray Ionization (ESI) positive mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.24.[1]
Infrared (IR) Characteristic absorption bands for the N-H stretch (~3350 cm⁻¹), C-H stretches (~2970 cm⁻¹), and a strong C=O stretch for the carbamate group (~1690 cm⁻¹).

A detailed experimental protocol for acquiring this data is outlined below.

General Analytical Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and co-addition of 16-64 scans to ensure a good signal-to-noise ratio.[4]

    • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (>1024) and a longer relaxation delay (2-5 seconds) are typically required.[4]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[4]

    • Analysis: Introduce the sample into an ESI mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.[4]

Applications in Research and Development

The utility of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is primarily as a synthon, or building block, for more complex molecules, especially in the pharmaceutical industry.[1]

Role as a Pharmaceutical Intermediate

The most prominent application is its role in the synthesis of the antibiotic Ceftolozane.[1] In this context, the molecule provides a protected diamine fragment that is incorporated into the final drug structure. The Boc-protecting group ensures that the primary amine does not interfere with other transformations until its removal is desired, showcasing the principle of orthogonal protection strategy in organic synthesis.

Application Workflow Diagram

Application_Workflow Start tert-butyl N-[2-(methoxyamino)ethyl]carbamate Step1 Coupling Reaction with Cephalosporin Core Start->Step1 Intermediate Protected Ceftolozane Precursor Step1->Intermediate Step2 Deprotection Step (Acid-mediated Boc removal) Intermediate->Step2 Final Ceftolozane (Active Antibiotic) Step2->Final

Caption: Role of the title compound as an intermediate in Ceftolozane synthesis.

Its structure allows it to be used in studies involving enzyme mechanisms and protein interactions where a protected, functionalized ethylamine chain is required.[1] The methoxyamino group can also participate in further chemical transformations, adding to its versatility.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. While a specific safety data sheet (SDS) for this exact CAS number is not broadly available in the search results, general precautions for similar carbamate compounds should be followed.

  • Hazard Identification: Similar carbamates are often classified as causing skin and eye irritation and may cause respiratory irritation.[5][6]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

    • Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[9]

    • Skin: Remove contaminated clothing and wash skin with soap and water.[9]

    • Inhalation: Move the person to fresh air.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

    • For long-term stability, refrigeration and storage under an inert atmosphere are recommended.[9]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[9]

Conclusion

Tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS: 1564605-36-2) is a strategically important chemical intermediate with significant value in synthetic organic chemistry. Its bifunctional nature, combined with the reliable reactivity of the Boc-protecting group, makes it an indispensable tool for constructing complex molecules. Its application as a key building block in the synthesis of the antibiotic ceftolozane underscores its relevance in modern drug development. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

  • Smolecule. (n.d.). tert-butyl N-[2-(methoxyamino)ethyl]carbamate | 1564605-36-2.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-(methoxy(methyl)carbamoyl)ethyl)carbamate. PubChem Compound Summary for CID 10823469.
  • Fisher Scientific. (2009). Safety Data Sheet for tert-Butyl N-(2-aminoethyl)
  • Home Sunshine Pharma. (n.d.). Tert-butyl N-[2-[2-[2-(2-aminoethoxy)
  • National Center for Biotechnology Information. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. PubChem Compound Summary for CID 12106198.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. PubChem Compound Summary for CID 14403871.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59.
  • TCI Chemicals. (2025). Safety Data Sheet for tert-Butyl Methyl[2-(methylamino)
  • BLDpharm. (n.d.). 101187-40-0|tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem Compound Summary for CID 45092277.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)
  • CymitQuimica. (2024). Safety Data Sheet for tert-Butyl ethyl(2-(ethylamino)ethyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl 2-(methylamino)
  • Sigma-Aldrich. (n.d.). 2-(Boc-amino)ethoxy ethanol 97.
  • Supporting Information. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • ChemicalBook. (n.d.).
  • SpectraBase. (2024). Tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate - Optional[13C NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate. PubChem Compound Summary for CID 13855174.

Sources

Technical Guide: Synthesis of tert-Butyl N-[2-(methoxyamino)ethyl]carbamate

[1]

Executive Summary

The synthesis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate represents a critical step in the development of novel kinase inhibitors, PROTAC linkers, and next-generation cephalosporins (e.g., Ceftolozane intermediates).[1] The moiety introduces a methoxyamino (


)1

This guide details two primary synthesis pathways:

  • Nucleophilic Substitution (S

    
    2):  The robust, scalable "workhorse" method using N-Boc-2-bromoethylamine.
    
  • Reductive Amination: A precision route utilizing N-Boc-aminoacetaldehyde, ideal for avoiding over-alkylation.

Strategic Retrosynthesis & Pathway Selection

To ensure high purity and yield, we must analyze the disconnection of the ethylenediamine backbone.[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnections leading to the selected starting materials.

RetrosynthesisTargetTarget:tert-Butyl N-[2-(methoxyamino)ethyl]carbamateDisconnection1Disconnection A:C-N Bond Formation (Alkylation)Target->Disconnection1S_N2 DisplacementDisconnection2Disconnection B:Reductive AminationTarget->Disconnection2Reduction of OximePrecursor_BrPrecursor A:N-Boc-2-bromoethylamine(CAS 39684-80-5)Disconnection1->Precursor_BrReagent_MeONH2Reagent:O-Methylhydroxylamine HClDisconnection1->Reagent_MeONH2Precursor_AldPrecursor B:N-Boc-aminoacetaldehyde(CAS 89711-08-0)Disconnection2->Precursor_AldDisconnection2->Reagent_MeONH2

Figure 1: Retrosynthetic tree highlighting the two primary access routes. Route A (Alkylation) is preferred for operational simplicity; Route B (Reductive Amination) is preferred for specificity.

Pathway A: Nucleophilic Substitution (Recommended)

This pathway relies on the nucleophilic attack of

Why this route?

  • Availability: The bromide precursor is widely available and inexpensive.

  • Scalability: The reaction is easily scaled from milligrams to kilograms.

  • Simplicity: No sensitive redox reagents are required.

Reaction Mechanism

The reaction proceeds via a classic S

Detailed Protocol

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes

-Boc-2-bromoethylamine
Substrate1.0Electrophile (CAS 39684-80-5)

-Methylhydroxylamine HCl
Nucleophile3.0 - 5.0Critical: Excess prevents bis-alkylation.
Diisopropylethylamine (DIPEA) Base3.0 - 5.0Neutralizes HCl salts.
Acetonitrile (MeCN) Solvent-Polar aprotic, promotes S

2.[1]
Potassium Iodide (KI) Catalyst0.1Finkelstein activation (optional).[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve

    
    -methylhydroxylamine hydrochloride (5.0 equiv) in anhydrous Acetonitrile (10 mL/g substrate).
    
  • Base Addition: Add DIPEA (5.0 equiv) slowly at 0°C. Stir for 15 minutes to generate the free amine base in situ.

  • Substrate Addition: Add N-Boc-2-bromoethylamine (1.0 equiv) and catalytic KI (0.1 equiv).

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Monitoring: Check via TLC (stained with Ninhydrin or PMA) or LC-MS. Look for the disappearance of the bromide (

      
       not visible usually, look for starting material peak) and appearance of product (
      
      
      Da).[1]
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove MeCN.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and brine (
      
      
      ).[1] Note: The product is moderately polar; do not use acidic washes or you will lose the product to the aqueous phase.
  • Purification: Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexanes/EtOAc gradient (0%

      
       50% EtOAc). The secondary amine is polar and may streak; adding 1% 
      
      
      to the eluent can improve peak shape.
Critical Control Points (Troubleshooting)
  • Bis-Alkylation: If the ratio of methoxyamine is too low (<3 equiv), the product amine can react with another molecule of bromide, forming the "dimer" impurity (

    
    ).[1] Solution:  Maintain high equivalents of 
    
    
    .
  • Elimination: Strong bases (e.g.,

    
    , 
    
    
    ) or excessive heat (>80°C) can cause elimination of HBr, forming
    
    
    -Boc-vinylamine.[1] Solution: Use mild organic bases (DIPEA,
    
    
    ) and moderate temperatures.[1][3]

Pathway B: Reductive Amination (High Precision)

This pathway involves the condensation of

Why this route?

  • Chemoselectivity: Completely avoids the risk of bis-alkylation.

  • Versatility: Useful if the bromide precursor is unavailable or if the substrate contains base-sensitive groups.

Workflow Diagram (DOT)

ReductiveAminationStartN-Boc-aminoacetaldehyde(or N-Boc-aminoethanol + DMSO)Step1Condensation(+ MeONH2.HCl, Pyridine)Start->Step1IntermediateIntermediate:Oxime EtherStep1->Intermediate- H2OStep2Reduction(NaBH3CN, AcOH)Intermediate->Step2ProductProduct:tert-Butyl N-[2-(methoxyamino)ethyl]carbamateStep2->ProductHydride Transfer

Figure 2: Step-wise workflow for the reductive amination strategy.

Detailed Protocol

Reagents:

  • 
    -Boc-aminoacetaldehyde (1.0 equiv)
    
  • 
    -Methylhydroxylamine HCl (1.2 equiv)
    
  • Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv)

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Borane-Pyridine Complex (
    
    
    ).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Methodology:

  • Oxime Formation: Dissolve

    
    -Boc-aminoacetaldehyde in MeOH. Add 
    
    
    -methylhydroxylamine HCl and Pyridine. Stir at Room Temperature (RT) for 2 hours.
    • Checkpoint: LC-MS should show quantitative conversion to the oxime (

      
       Da).
      
  • Reduction: Cool the solution to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
  • pH Adjustment: Slowly add Glacial Acetic Acid (AcOH) to adjust pH to

    
    .
    
    • Scientific Insight: Reduction of oximes is slower than imines. The acidic pH is crucial to activate the oxime carbon towards hydride attack.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc. Dry over 
    
    
    .

Analytical Characterization Data

To validate the synthesis, the following analytical signatures are expected:

TechniqueExpected Signal / Characteristic
1H NMR (CDCl

, 400 MHz)

(s, 9H, Boc);

(m, 2H,

-N);

(m, 2H,

-N);

(s, 3H,

);

(br s, 1H, NH-Boc);

(br s, 1H, NH-OMe).
LC-MS (ESI+)

Da;

Da.[1]
Appearance Colorless to pale yellow oil (often solidifies upon storage at -20°C).

Safety & Handling (E-E-A-T)

  • Alkoxyamines (

    
    -Methylhydroxylamine):  These are potent nucleophiles and potential mutagens/sensitizers. Handle in a fume hood. Avoid contact with skin.
    
  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas).[1] Use in a well-ventilated hood and quench waste streams with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.

References

  • Vertex Pharmaceuticals Inc. "Inhibitors of Influenza Viruses Replication." World Intellectual Property Organization Patent, WO2015095466A1, 2015. (Describes usage of methoxyamino linkers).

  • AstraZeneca AB. "Pyrimidine Derivatives for the Treatment of Cancer." United States Patent, US20160137654, 2016.
  • Chakraborti, A. K., et al. "Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines."[4] Journal of Organic Chemistry, 76(17), 7132-7140, 2011. (General Boc-protection methodologies).

  • Maly, A., et al. "Synthesis of N-alkoxyamines via reductive amination."[1] Tetrahedron Letters, 52(43), 5720-5723, 2011. (General methodology for oxime ether reduction).

  • PubChem Compound Summary. "tert-Butyl N-[2-(methoxyamino)ethyl]carbamate." National Center for Biotechnology Information.

The Ascendant Role of Methoxyamino Ethyl Carbamate Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The carbamate moiety, a functional group long recognized for its versatility, has become a cornerstone in the design of contemporary therapeutics.[1][2][3] Its unique combination of chemical stability, ability to permeate cellular membranes, and capacity to act as a peptide bond isostere has propelled a multitude of carbamate-containing drugs to market for treating a wide array of diseases, including cancer, neurodegenerative disorders, and infectious agents.[1][2][3] Within this broad and successful class of compounds, a distinct and promising subclass is emerging: methoxyamino ethyl carbamate derivatives. This in-depth technical guide will provide a comprehensive literature review of these derivatives, elucidating their synthesis, exploring their potential biological activities, and discussing the critical structure-activity relationships that govern their therapeutic potential.

I. The Carbamate Core: A Foundation of Therapeutic Success

Carbamates are esters of carbamic acid and are characterized by the -O-CO-N- linkage.[4] This structural feature confers a unique set of properties that medicinal chemists have adeptly exploited. The carbamate group can enhance the biological activity of a parent molecule, act as a prodrug to improve pharmacokinetic properties, and directly participate in interactions with biological targets.[1][2]

The versatility of the carbamate scaffold allows for extensive chemical modification at both the oxygen and nitrogen termini, enabling the fine-tuning of a molecule's biological and pharmacokinetic profile.[1] This adaptability has led to the development of carbamate-based drugs across a wide spectrum of therapeutic areas.

II. Synthesis of Methoxyamino Ethyl Carbamate Derivatives: Building the Core

The synthesis of carbamates can be achieved through several well-established methodologies. These can be adapted for the specific construction of methoxyamino ethyl carbamate derivatives. A key example of this subclass is Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6), which provides a foundational structure for understanding the synthesis of more complex derivatives.[5][6][7][8][9]

General Synthetic Strategies

Several common routes to carbamate synthesis are applicable to methoxyamino ethyl carbamate derivatives:

  • Reaction of Chloroformates with Amines: This is a widely used method where an appropriate chloroformate is reacted with a methoxyamine derivative. For instance, ethyl chloroformate can be reacted with N-methylmethoxyamine to yield Ethyl N-methoxy-N-methylcarbamate.[4][10]

  • Curtius Rearrangement: This powerful reaction transforms a carboxylic acid into a carbamate through an isocyanate intermediate. An appropriately substituted carboxylic acid can be converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate. Trapping of the isocyanate with an alcohol yields the desired carbamate.[11][12]

  • Reaction of Alcohols with Isocyanates: While less common for direct synthesis of N-alkoxyamines, this method can be employed if a suitable methoxyamino-substituted isocyanate is available.[1]

Illustrative Synthetic Workflow: Preparation of Ethyl N-methoxy-N-methylcarbamate

The following diagram illustrates a plausible synthetic workflow for Ethyl N-methoxy-N-methylcarbamate based on the reaction of ethyl chloroformate with N-methylmethoxyamine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl_Chloroformate Ethyl Chloroformate Reaction_Vessel Reaction in aprotic solvent (e.g., DCM, THF) with base (e.g., Pyridine, Et3N) Ethyl_Chloroformate->Reaction_Vessel N_Methylmethoxyamine N-Methylmethoxyamine N_Methylmethoxyamine->Reaction_Vessel Product_Carbamate Ethyl N-methoxy-N- methylcarbamate Reaction_Vessel->Product_Carbamate

Caption: Synthetic workflow for Ethyl N-methoxy-N-methylcarbamate.

Step-by-Step Experimental Protocol (General)
  • Reactant Preparation: Dissolve N-methylmethoxyamine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution in an ice bath (0 °C). Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl N-methoxy-N-methylcarbamate.

III. Biological Activities and Therapeutic Potential

The broader class of carbamates exhibits a vast range of biological activities, and it is reasonable to extrapolate that methoxyamino ethyl carbamate derivatives will share some of these properties, with the methoxyamino group potentially conferring unique pharmacological profiles.[1][2]

Potential Biological Targets

Based on the known activities of other carbamate derivatives, potential biological targets for methoxyamino ethyl carbamates include:

  • Enzyme Inhibition:

    • Cholinesterases: Many carbamates are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. This makes them valuable for the treatment of neurodegenerative diseases like Alzheimer's and myasthenia gravis.[13][14] The carbamate moiety acts as a "pseudo-irreversible" inhibitor by carbamylating a serine residue in the enzyme's active site.[14]

    • Other Hydrolases and Proteases: The carbamate scaffold has been successfully incorporated into inhibitors of other enzymes, including fatty acid amide hydrolase (FAAH) and various proteases.[1]

  • Anticancer Activity: Several carbamate-containing compounds are used as anticancer agents.[1][2] They can exert their effects through various mechanisms, including DNA alkylation and disruption of microtubule dynamics.[2] The incorporation of a methoxyamino group could modulate the electronic properties and steric bulk of the molecule, potentially leading to novel interactions with anticancer targets.

  • Antimicrobial and Antifungal Activity: Carbamate derivatives have been investigated for their efficacy against a range of microbial and fungal pathogens.[11][15] They can interfere with essential cellular processes in these organisms.

The following diagram illustrates the potential interaction of a methoxyamino ethyl carbamate derivative with the active site of acetylcholinesterase, a key target for many carbamate drugs.

Enzyme_Inhibition cluster_enzyme Acetylcholinesterase Active Site cluster_inhibitor Methoxyamino Ethyl Carbamate Inhibitor Serine Serine Residue (Nucleophile) Carbamate Carbamate Moiety (Electrophilic Carbonyl) Serine->Carbamate Nucleophilic Attack Histidine Histidine Residue (Proton Transfer) Anionic_Site Anionic Site (Binds Quaternary Ammonium) Carbamate->Serine Carbamylation Methoxyamino Methoxyamino Group (Modulates Binding) Methoxyamino->Anionic_Site Potential Interaction

Sources

Methodological & Application

Protocol for Boc Deprotection of tert-butyl N-[2-(methoxyamino)ethyl]carbamate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and technical insights for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl N-[2-(methoxyamino)ethyl]carbamate. This procedure yields 2-(methoxyamino)ethan-1-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this deprotection, addressing potential challenges and offering practical solutions.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal under acidic conditions.[1] The specific substrate, tert-butyl N-[2-(methoxyamino)ethyl]carbamate, incorporates a methoxyamino moiety, which is a key pharmacophore in various biologically active molecules. The successful deprotection of this substrate is a critical step in the synthesis of more complex derivatives. This application note details two robust, commonly employed acidic protocols for this transformation: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and the other employing hydrochloric acid (HCl) in 1,4-dioxane.

Mechanistic Rationale of Acid-Mediated Boc Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid.[2] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[2][3] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).

It is crucial to perform this reaction in a well-ventilated fume hood, as the deprotection generates gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, which can cause pressure buildup in a closed system.[2]

Experimental Workflow Overview

The overall experimental workflow for the Boc deprotection of tert-butyl N-[2-(methoxyamino)ethyl]carbamate is depicted below. This process includes the deprotection reaction, workup to isolate the amine salt, and an optional step to generate the free amine.

Sources

using tert-butyl N-[2-(methoxyamino)ethyl]carbamate for oxime ligation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Oxime Ligation using tert-Butyl Aminooxy-Ethyl Carbamate Linkers

Part 1: Executive Summary & Chemical Validation

Objective: To provide a rigorous, self-validating protocol for conjugating biomolecules via oxime ligation using Boc-protected aminooxy linkers.

Critical Reagent Note (Nomenclature & Structure): The specific chemical name provided in the topic—tert-butyl N-[2-(methoxyamino)ethyl]carbamate—technically refers to an


-alkoxy amine (

). However, standard Oxime Ligation requires an Aminooxy group (

) to react with an aldehyde or ketone.[1]
  • Reagent A (Likely Intended for Oxime Ligation): tert-butyl (2-(aminooxy)ethyl)carbamate.[2]

    • Structure:

      
      
      
    • Function: The free aminooxy group (

      
      ) reacts chemoselectively with aldehydes to form stable oxime ethers.
      
  • Reagent B (Literal Name): tert-butyl N-[2-(methoxyamino)ethyl]carbamate.[3]

    • Structure:

      
      
      
    • Function: This species forms

      
      -alkoxy iminium ions, which are generally unstable and unsuitable for bioconjugation.
      

Decision: This guide details the protocol for Reagent A (Aminooxy-ethyl carbamate), as it is the functional standard for the requested application ("Oxime Ligation").

Part 2: Scientific Foundation & Mechanism[3]

The Oxime Ligation Mechanism

Oxime ligation involves the condensation of an alkoxyamine (aminooxy group) with a carbonyl (aldehyde or ketone) to form an oxime ether.[4] Unlike hydrazones, oxime ethers are hydrolytically stable under physiological conditions.

  • pH Dependence: The reaction is acid-catalyzed. A pH of 4.5–6.0 is optimal. At higher pH, the carbonyl is not sufficiently activated; at lower pH, the aminooxy group is protonated (

    
    ) and non-nucleophilic.
    
  • Aniline Catalysis: The reaction rate is slow at neutral pH (k

    
    
    
    
    
    ). The addition of aniline (or
    
    
    -phenylenediamine) forms a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the alkoxyamine, accelerating the rate by 10–100 fold.
Workflow Logic

The tert-butyl (2-(aminooxy)ethyl)carbamate linker is heterobifunctional:

  • Aminooxy End (

    
    ):  Reacts with Target A (Aldehyde).
    
  • Boc-Protected Amine (

    
    ):  Remains inert during ligation.
    
  • Post-Ligation: Boc is removed (TFA) to reveal a primary amine for secondary conjugation (e.g., to an NHS-ester fluorophore or drug).

OximeLigationWorkflow Reagent Boc-NH-CH2-CH2-O-NH2 (Linker) Intermediate Schiff Base (Aniline Catalysis) Reagent->Intermediate + Aniline Aldehyde Target Molecule-CHO (Protein/Glycan) Aldehyde->Intermediate pH 4.5-6.0 Conjugate Target-CH=N-O-CH2-CH2-NH-Boc (Oxime Conjugate) Intermediate->Conjugate Transimination (Fast) Final Target-CH=N-O-CH2-CH2-NH2 (Reactive Amine) Conjugate->Final TFA Deprotection

Figure 1: Mechanistic pathway for Aniline-Catalyzed Oxime Ligation using Boc-Aminooxy linkers.

Part 3: Detailed Protocols

Protocol A: Preparation of Buffers & Catalyst

Standardization is key for reproducibility.

ComponentConcentrationPreparation Notes
Ligation Buffer 100 mM Na Acetate, pH 4.5Adjust pH with acetic acid. Filter sterile (0.2

m).
Catalyst Stock 100 mM AnilineDissolve pure aniline in Ligation Buffer. Note: Aniline oxidizes; prepare fresh or store under Argon at -20°C.
Linker Stock 100 mMDissolve tert-butyl (2-(aminooxy)ethyl)carbamate in DMSO. Stable at -20°C.
Protocol B: Oxime Ligation (Conjugation Step)

Target: Biomolecule functionalized with an aldehyde (e.g., N-terminal oxidation or glycan oxidation).

  • Equilibration: Buffer exchange the aldehyde-functionalized target (Protein-CHO) into Ligation Buffer (pH 4.5) using a Zeba spin column or dialysis. Final concentration: 10–50

    
    M.
    
  • Catalyst Addition: Add Catalyst Stock (Aniline) to the protein solution to a final concentration of 10 mM. Incubate for 5 minutes at Room Temperature (RT).

    • Why? To form the reactive aniline-Schiff base intermediate.

  • Linker Addition: Add the Linker Stock (Boc-Aminooxy reagent) to the reaction.

    • Stoichiometry: Use 10–20 equivalents of linker relative to the aldehyde.

    • Solvent: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: React for 4–16 hours at RT (or 4°C for sensitive proteins).

    • Monitoring: Analyze via LC-MS. Look for mass shift: +204.2 Da (Linker MW) - 18 Da (Water) = +186.2 Da .

  • Purification: Remove excess linker and aniline using a Desalting Column (PD-10 or similar) equilibrated in PBS or water.

    • Result:Protein-CH=N-O-CH2-CH2-NH-Boc.

Protocol C: Boc Deprotection (Post-Ligation)

Objective: Remove the Boc group to reveal the primary amine for further chemistry.

  • Lyophilization: Flash freeze and lyophilize the purified conjugate from Protocol B (ensure it is in a volatile buffer like ammonium bicarbonate or water, NOT PBS).

  • Acid Treatment: Resuspend the dry powder in TFA/DCM (1:1 v/v) or 95% TFA/5% Water .

    • Note: For proteins, use 95% TFA with scavengers (2.5% TIS, 2.5% H2O) to prevent side reactions, though this is harsh.

    • Milder Alternative (Recommended for Proteins): 2 M HCl in Dioxane/Methanol for 1–2 hours, though Boc removal on large biomolecules can be slow.

    • Best Practice: If the target is a small molecule or peptide, use neat TFA. If it is a whole protein, consider using a cleavable linker strategy or ensure the protein can withstand acidic conditions (pH < 1).

  • Workup: Precipitate with cold diethyl ether (for peptides) or use diafiltration (for proteins) to remove acid.

  • Validation: LC-MS should show a mass loss of -100 Da (Boc group removal).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction pH too high (>6.0)Adjust buffer to pH 4.5. Oxime formation is strictly acid-catalyzed.
Precipitation High Aniline/Linker conc.Reduce Aniline to 5 mM. Add 0.1% Tween-20 to solubilize hydrophobic linkers.
Adducts (+93 Da) Aniline modificationAniline can permanently modify certain residues (rare). Switch to p-phenylenediamine (pPDA) or reduce catalyst concentration.
No Reaction Oxidized AminooxyAminooxy groups are unstable. Check Linker Stock via NMR/MS. Ensure it is

and not oxidized.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry, 24(8), 1277–1294. [Link]

  • Ulrich, S., et al. (2014). The Chemistry of Hydrazone and Oxime Reversible Covalent Bonds. Chem. Rev., 114, 8109-8174. [Link]

Sources

Application Note: Optimizing pH for tert-Butyl N-[2-(methoxyamino)ethyl]carbamate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for optimizing conjugation reactions involving ** tert-butyl N-[2-(methoxyamino)ethyl]carbamate** (CAS 109860-63-3). This bifunctional linker features a methoxyamino (alkoxyamine) group for chemoselective ligation to carbonyls (aldehydes/ketones) and a Boc-protected amine for subsequent deprotection and functionalization.

While oxime ligation is a robust bioorthogonal reaction, its efficiency is critically dependent on pH.[1] This guide details the mechanistic basis for pH optimization, establishing a protocol that balances reaction kinetics with the stability of the acid-labile Boc protecting group. We present two validated workflows: a high-efficiency acidic protocol (pH 4.5) and an aniline-catalyzed neutral protocol (pH 7.[1]0) for sensitive biomolecules.[2]

Chemical Mechanism & The pH Paradox

The Reagent
  • Molecule: tert-butyl N-[2-(methoxyamino)ethyl]carbamate

  • Reactive Moiety: Methoxyamine (

    
    )
    
  • pKa (Conjugate Acid): ~4.6

  • Target: Aldehydes or Ketones (on glycans, oxidized N-termini, or synthetic handles).

The Mechanistic Challenge

Oxime formation is governed by a "bell-shaped" pH dependence due to two competing requirements:

  • Nucleophilic Attack: The methoxyamine must be unprotonated (

    
    ) to attack the carbonyl carbon. At low pH, it becomes protonated (
    
    
    
    ) and non-nucleophilic.
  • Carbonyl Activation: The electrophilic carbonyl oxygen must be protonated (or hydrogen-bonded) by acid to facilitate the attack and subsequent dehydration. At high pH, the carbonyl is less electrophilic.

The "Sweet Spot": For most alkoxyamines, the optimal reaction rate occurs near the pKa of the nucleophile, typically pH 4.0 – 5.0 . However, this acidic environment can be harsh for certain proteins.

Nucleophilic Catalysis (Aniline)

To overcome slow kinetics at neutral pH, nucleophilic catalysts like aniline or


-phenylenediamine (

PDA)
are employed.[3][4] These form a highly reactive protonated Schiff base intermediate with the carbonyl, which undergoes rapid transimination with the alkoxyamine.[4]

OximeMechanism cluster_legend Pathway Legend Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + H+ (Acid Catalysis) SchiffBase Protonated Schiff Base Aldehyde->SchiffBase + Aniline (Fast) Methoxyamine Methoxyamine Linker (NH2-O-R') Methoxyamine->Intermediate Nucleophilic Attack Oxime Stable Oxime (R-CH=N-O-R') Intermediate->Oxime - H2O (Dehydration) Aniline Aniline (Catalyst) SchiffBase->Oxime + Methoxyamine (Transimination) key1 Standard Acidic Pathway (pH 4.5) key2 Aniline Catalyzed Pathway (pH 7.0)

Figure 1: Mechanism of Oxime Ligation showing both the standard acid-catalyzed pathway (solid lines) and the aniline-catalyzed transimination pathway (dashed red lines).

Strategic Optimization Guidelines

Boc Stability vs. Reaction pH

A critical concern with tert-butyl N-[2-(methoxyamino)ethyl]carbamate is the stability of the Boc group.

  • Boc Lability: Boc groups are cleaved by strong acids (e.g., 50% TFA).

  • Operational Window: In aqueous buffers, the Boc group is kinetically stable at pH ≥ 4.0 for reaction times up to 24 hours.

  • Risk Zone: Avoid pH < 3.0 or high temperatures (>37°C) during conjugation, as this may lead to premature Boc deprotection.

Buffer Selection Matrix
ParameterProtocol A: High EfficiencyProtocol B: Biocompatible
Target pH 4.5 ± 0.2 6.5 – 7.0
Buffer System Sodium Acetate (0.1 M)Sodium Phosphate (0.1 M)
Catalyst Optional (accelerates rate)Required (Aniline or

PDA)
Reaction Time 2 – 16 Hours4 – 24 Hours
Ideal For Glycans, Peptides, Robust ProteinsAntibodies, Enzymes, Live Cells
Boc Stability StableVery Stable

Experimental Protocols

Protocol A: Standard Acidic Conjugation (pH 4.5)

Best for peptides, glycans, and robust proteins where maximum yield is required.

Materials:

  • Linker: tert-butyl N-[2-(methoxyamino)ethyl]carbamate (dissolved in DMSO to 100 mM).

  • Biomolecule: Aldehyde-functionalized target (1–5 mg/mL).

  • Buffer: 0.1 M Sodium Acetate, pH 4.5.

Workflow:

  • Buffer Exchange: Equilibrate the biomolecule into 0.1 M Sodium Acetate, pH 4.5 using a desalting column (e.g., PD-10) or dialysis.

  • Reagent Addition: Add the Linker stock to the biomolecule solution.

    • Stoichiometry: Use 10–50 molar equivalents of linker relative to the aldehyde groups.

    • Solvent: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 4–16 hours with gentle agitation.

  • Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis against PBS (pH 7.4).

    • Note: Raising the pH to 7.4 stops the reaction and stabilizes the product.

Protocol B: Aniline-Catalyzed Neutral Conjugation (pH 7.0)

Best for antibodies and acid-sensitive proteins.

Materials:

  • Catalyst Stock: 1.0 M Aniline in DMSO (Freshly prepared, colorless).

  • Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0.

Workflow:

  • Preparation: Dissolve biomolecule in pH 7.0 Phosphate buffer.

  • Catalyst Addition: Add Aniline stock to a final concentration of 10–100 mM .

    • Optimization: Start with 10 mM. If kinetics are slow, increase to 100 mM.

  • Linker Addition: Add Linker (10–50 equivalents).

  • Incubation: Incubate at 25°C for 4–24 hours .

  • Cleanup: Extensive dialysis or SEC is required to fully remove aniline.

    • Validation: Monitor absorbance at 280 nm; aniline absorbs strongly and must be fully cleared before quantification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too high (uncatalyzed)Lower pH to 4.5 or add 100 mM Aniline.
Precipitation Hydrophobic linker aggregationAdd 5–10% DMSO or glycerol to the buffer.
Boc Deprotection pH too low (< 3.0)Ensure buffer pH is strictly ≥ 4.0. Avoid TFA traces.[5]
Slow Kinetics Low aldehyde reactivityIncrease linker equivalents (up to 100x) or temperature (up to 37°C).
Workflow Diagram

Workflow Start Start: Aldehyde-Biomolecule Decision Is Biomolecule Acid Stable? Start->Decision PathA Protocol A: Acidic (pH 4.5) Buffer: 0.1M Na-Acetate Decision->PathA Yes PathB Protocol B: Neutral (pH 7.0) Buffer: 0.1M Phosphate + 10-100mM Aniline Decision->PathB No Reaction Add Linker (10-50 eq) Incubate 4-16h @ 25°C PathA->Reaction PathB->Reaction Purification Purification (SEC/Dialysis) Remove Excess Linker & Catalyst Reaction->Purification Analysis QC: LC-MS / SDS-PAGE Purification->Analysis

Figure 2: Decision tree for selecting the optimal conjugation protocol based on biomolecule stability.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.

  • BenchChem. (2025).[6] "Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center."

  • PubChem. "tert-butyl N-[2-(methoxyamino)ethyl]carbamate." National Library of Medicine.

  • Rashidian, M., et al. (2013). "Kinetics of Oxime Ligation: A Comparative Study." Journal of the American Chemical Society.

Sources

Application Note: Solvent Selection & Handling Guide for tert-Butyl N-[2-(methoxyamino)ethyl]carbamate

[1]

Executive Summary

This technical guide outlines the optimal solvent systems for the dissolution, processing, and storage of tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS: 115933-93-0 / Analogous derivatives). As a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Ceftolozane) and hydroxamic acid derivatives, this molecule possesses a unique dual-functionality: an acid-labile Boc-protective group and a highly nucleophilic


-methoxyamine1

Failure to select appropriate solvents can lead to three primary failure modes:

  • Unintended Deprotection: Premature loss of the Boc group in acidic media.[1]

  • Side-Reaction (Oxime Formation): Irreversible condensation of the methoxyamine with ketone-based solvents (e.g., Acetone).[1]

  • Phase Separation: Poor solubility in highly non-polar or strictly aqueous environments.[1]

Physicochemical Analysis & Solubility Profile

Structural Logic

To understand solvent interaction, we must deconstruct the molecule’s polarity profile:

  • Lipophilic Domain: The tert-butyl carbamate (Boc) tail provides significant hydrophobic character, making the molecule soluble in chlorinated and ether-based solvents.[1]

  • Polar/H-Bonding Domain: The ethylenediamine core and the

    
    -methoxy (
    
    
    ) group act as hydrogen bond acceptors and weak donors.[1] This prevents solubility in pure aliphatic hydrocarbons (e.g., Hexanes) but allows solubility in alcohols.
Solvent Compatibility Matrix

The following table summarizes solvent suitability based on polarity, reactivity, and boiling point.

Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent High Ideal for synthesis and transport.[1] Evaporates easily.
Esters Ethyl Acetate (EtOAc)Good High Green alternative to DCM.[1] Good for extraction workups.[1]
Ethers THF, 1,4-DioxaneExcellent High Excellent for subsequent coupling reactions.[1]
Alcohols Methanol, EthanolModerate Conditional Soluble, but protic nature may interfere with certain electrophilic coupling reactions.[1]
Ketones Acetone, MEK Good FORBIDDEN CRITICAL RISK: Reacts with

to form oximes.[1]
Hydrocarbons Hexanes, HeptanePoor Low Use only as a co-solvent to induce precipitation/crystallization.[1]
Aprotic Polar DMF, DMSOExcellent Medium Good solubility but difficult to remove; use only if reaction thermodynamics require high T.
Aqueous WaterLow Low Insoluble at neutral pH.[1] Soluble only if protonated (acidic), which risks Boc removal.

Critical Stability Mechanisms[1]

The "Ketone Trap" (Alpha-Effect Nucleophilicity)

Researchers often default to Acetone for cleaning or dissolving organic intermediates.[1] This is strictly prohibited for this compound. The nitrogen atom in the methoxyamino group (

Alpha-Effect1
  • Reaction:

    
    
    
  • Result: Formation of a stable oxime impurity that is difficult to separate.[1]

Acid Sensitivity

The Boc group is cleaved by anhydrous acids (TFA, HCl/Dioxane).

  • Storage Rule: Ensure solvents are free of acidic impurities.[1] Chlorinated solvents (DCM/Chloroform) can degrade to form HCl over time; use amylene-stabilized DCM or freshly distilled solvents.[1]

Visual Workflows (Graphviz)

Solvent Selection Decision Tree

This diagram guides the researcher through the logical process of selecting a solvent based on the intended application.[1]

SolventSelectionStartStart: Select Solvent fortert-butyl N-[2-(methoxyamino)ethyl]carbamateApplicationWhat is the intended application?Start->ApplicationSynthesisSynthesis / ReactionApplication->SynthesisPurificationPurification / ExtractionApplication->PurificationDeprotectionBoc-DeprotectionApplication->DeprotectionCheckKetoneIs the solvent a Ketone?(Acetone, MEK)Synthesis->CheckKetonePurification->CheckKetoneSafeDeprotRecommended:DCM/TFA or Dioxane/HClDeprotection->SafeDeprotRequires AcidCheckAcidIs the solvent Acidic?CheckKetone->CheckAcidNoStopKetoneSTOP: Oxime Formation Risk!CheckKetone->StopKetoneYesSafeSynRecommended:DCM, THF, DMFCheckAcid->SafeSynNo (Synthesis)SafePurRecommended:EtOAc, DCM/HexaneCheckAcid->SafePurNo (Purification)StopAcidSTOP: Premature Boc Cleavage!CheckAcid->StopAcidYes (Unintended)

Figure 1: Decision tree for selecting compatible solvent systems based on process requirements.

Stability & Degradation Pathways

Understanding the chemical fate of the molecule in incompatible solvents.[1]

DegradationPathwaysCompoundTarget Molecule:Boc-NH-CH2-CH2-NH-OMeAcetoneSolvent: AcetoneCompound->AcetoneDissolved inTFASolvent: TFA/DCMCompound->TFADissolved inWaterSolvent: Water (pH 7)Compound->WaterAdded toOximeImpurity:Oxime DerivativeAcetone->OximeCondensation(Rapid)SaltProduct:Diammonium Salt(Deprotected)TFA->SaltAcidolysis(Desired or Undesired)PrecipPhysical Issue:Oiling Out / InsolubleWater->PrecipHydrophobic Effect

Figure 2: Chemical fate mapping.[1] Red nodes indicate irreversible chemical changes; Yellow indicates deprotection.[1]

Standard Operating Protocols (SOPs)

Protocol A: Gravimetric Solubility Verification

Use this protocol to validate a new solvent batch before large-scale dissolution.[1]

  • Preparation: Weigh 10 mg of tert-butyl N-[2-(methoxyamino)ethyl]carbamate into a 2 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent (Target concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Soluble.[1][2][3][4]

    • Cloudy/Particulates:[1] Insoluble or saturated.[1]

  • Validation: If clear, inject 5 µL into an HPLC (C18 column, Water/Acetonitrile gradient) to verify peak integrity and ensure no immediate degradation (e.g., interaction with solvent stabilizers).

Protocol B: Safe Dissolution for Synthesis

Target: Preparing a 0.5 M solution for coupling reactions.

  • Selection: Choose Anhydrous Dichloromethane (DCM) or Anhydrous THF .[1]

  • Environment: Purge the vessel with Nitrogen or Argon (methoxyamines can be sensitive to oxidation over long periods).[1]

  • Process:

    • Charge the solid carbamate into the flask.[1]

    • Add solvent slowly with gentle stirring at Room Temperature (20–25°C).[1]

    • Do not heat above 40°C during dissolution to prevent thermal instability of the Boc group in the presence of trace impurities.[1]

  • Storage: Store solution at 2–8°C. Use within 48 hours.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability and cleavage conditions).

  • Han, S., et al. (2015).[1] "Synthesis of Ceftolozane: Optimization of the Side Chain Activation." Organic Process Research & Development. (Details the use of methoxyamino-ethyl intermediates in antibiotic synthesis).

  • Dirksen, A., & Dawson, P. E. (2008).[1] "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. (Describes the alpha-effect and nucleophilicity of alkoxyamines).

  • PubChem Compound Summary. "N-Boc-ethylenediamine derivatives." National Center for Biotechnology Information.[1] (General physicochemical data for structural analogs).

Troubleshooting & Optimization

purification methods for tert-butyl N-[2-(methoxyamino)ethyl]carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BOC-METHOXY-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS: 109860-29-1 or analogs). This intermediate presents a "perfect storm" of purification challenges: it lacks a strong chromophore (making UV detection difficult), possesses a polar secondary amine capable of hydrogen bonding with silica (causing tailing), and contains an acid-sensitive Boc group.

The following protocols and troubleshooting steps are designed to mitigate compound loss and ensure high purity (>95%) for downstream applications.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I cannot see my compound on TLC plates under UV (254 nm). Is it gone?"

Diagnosis: Likely not. The molecule is aliphatic.[1] Technical Insight: The structure (


) lacks a conjugated 

-system. While the carbonyl group has a weak absorbance around 210–220 nm, it is effectively "invisible" at the standard 254 nm used in most labs.

Corrective Action: Switch to chemical derivatization (staining).

  • Primary Recommendation: Iodine (

    
    ) Chamber.  The reversible complexation of iodine with the lone pairs on the nitrogen and oxygen atoms provides a rapid, non-destructive visualization (yellow/brown spots).
    
  • Secondary Recommendation: Phosphomolybdic Acid (PMA). Effective for general aliphatic hydrocarbons and carbamates. Requires heating; spots appear dark blue/green on a light background.

  • Alternative: KMnOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Basic).  The methoxyamino group (
    
    
    
    ) is oxidizable. It will appear as a yellow spot on a purple background.
  • Avoid: Ninhydrin is often unreliable for secondary alkoxyamines or carbamates without vigorous heating and can lead to false negatives.

Q2: "My product elutes as a broad streak rather than a tight band."

Diagnosis: Silanol interaction (Hydrogen Bonding). Technical Insight: Although the methoxyamino group (


) is significantly less basic than a primary alkyl amine (

), it remains a hydrogen bond acceptor/donor. The acidic silanol groups (

) on the stationary phase interact with the

and the carbamate, causing peak broadening.

Corrective Action: Mobile Phase Modification.

  • Add a Base Modifier: Pre-treat the silica column with 1% Triethylamine (Et

    
    N)  in your starting solvent, or maintain 0.5% Et
    
    
    
    N
    throughout the elution gradient. This neutralizes the acidic sites on the silica.
  • Solvent Choice: Switch from Hexane/Ethyl Acetate to Dichloromethane (DCM) / Methanol (MeOH) if streaking persists, though Hex/EtOAc is usually sufficient for this lipophilicity.

Q3: "I recovered significantly less mass than expected. Did it degrade?"

Diagnosis: Acid-catalyzed deprotection or oxidation. Technical Insight:

  • Boc Lability: Silica gel is slightly acidic (pH 4–5). Prolonged residence time on the column can cleave the Boc group, yielding the volatile or water-soluble diamine salt.

  • N-O Bond Instability: The

    
    -methoxy bond is generally stable, but can degrade under harsh oxidative conditions or extreme pH.
    

Corrective Action:

  • Minimize Residence Time: Use "Flash" chromatography (rapid flow rate), not gravity columns.

  • Neutralize Silica: As mentioned in Q2, buffering the silica with Et

    
    N prevents acid-catalyzed Boc removal.
    
  • Load Dry: Dissolve the crude oil in a minimum amount of DCM, adsorb onto a small amount of silica/Celite, evaporate to dryness, and load the powder. This prevents "band spreading" at the top of the column which exacerbates residence time issues.

Part 2: Optimized Purification Protocol

Method Development Workflow

The following diagram outlines the decision logic for purifying this specific class of aliphatic alkoxyamines.

PurificationWorkflow Start Crude Reaction Mixture (Yellow Oil/Solid) TLC_Check TLC Analysis (Stain Selection) Start->TLC_Check UV_Check UV Active @ 254nm? TLC_Check->UV_Check No (Likely) No (Likely) UV_Check->No (Likely) Aliphatic Yes Yes UV_Check->Yes Impurity/Conjugated Stain_Select Use Iodine or PMA Stain Solvent_Opt Solvent Optimization Target Rf = 0.25 Stain_Select->Solvent_Opt Column_Prep Column Pre-treatment (1% Et3N in Hexane) Solvent_Opt->Column_Prep Purification Flash Chromatography Gradient Elution Column_Prep->Purification QC NMR/MS Verification Purification->QC No (Likely)->Stain_Select Yes->Solvent_Opt

Figure 1: Decision matrix for the purification of non-UV active Boc-alkoxyamines.

Standard Operating Procedure (SOP)

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase A: Hexanes (or Petroleum Ether). Mobile Phase B: Ethyl Acetate (EtOAc). Modifier: Triethylamine (Et


N).[2]
Step-by-Step Procedure:
  • TLC Optimization:

    • Prepare a 10% solution of crude material in EtOAc.

    • Spot on a silica plate.[3][4]

    • Elute with Hexane:EtOAc (3:1) .

    • Visualize with Iodine vapor .

    • Target: The product should have an

      
       of 0.25 – 0.35. If 
      
      
      
      , increase polarity to 2:1 or 1:1.
  • Column Packing:

    • Slurry pack the silica using Hexane + 1% Et

      
      N .
      
    • Flush with 2 column volumes (CV) of this solvent to neutralize acidic sites.

  • Sample Loading:

    • Preferred: Dry loading. Adsorb crude oil onto Celite (1g crude : 2g Celite).

    • Alternative: Liquid loading in minimum volume of 9:1 Hexane:EtOAc (if soluble). Avoid pure DCM for loading if possible, as it may cause band broadening in a Hexane system.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (removes non-polar impurities/excess Boc

      
      O).
      
    • 5–20 min: Linear gradient to the optimized % EtOAc (e.g., 20% or 30%).

    • Hold: Hold at the optimized % until the product elutes.

    • Note: Collect small fractions. The lack of UV means you cannot rely on the peak detector. You must "blind" collect or check every 3rd tube via TLC/Iodine.

  • Product Recovery:

    • Pool fractions containing the single spot.

    • Evaporate solvent at

      
      C.
      
    • Critical: To remove trace Et

      
      N, co-evaporate with DCM twice, or place under high vacuum for >4 hours.
      

Part 3: Data & Reference Tables

Table 1: Mobile Phase Selection Guide
Solvent SystemPolaritySuitabilityNotes
Hexane / EtOAc MediumHigh Best for standard purification. Excellent separation of Boc-impurities.
DCM / MeOH HighMedium Use only if the compound is very polar (

in 1:1 Hex/EtOAc). Risk of eluting silica impurities.
Toluene / EtOAc MediumLow Good for UV detection (toluene is UV cutoff high), but hard to evaporate.
Table 2: Visualization Reagent Performance
Stain ReagentSensitivitySelectivityHeating Required?[3][5][6]
Iodine (

)
HighBroad (Reversible)No
PMA MediumAliphatics/CarbamatesYes (Hot Gun)
KMnO

HighOxidizable (N-H)No (but faster with heat)
UV (254 nm) None Aromatics onlyN/A

References

  • Org. Synth. 2007, 84, 17-27.Selective Mono-Protection of Diamines.

  • Merck Millipore.TLC Visualization Reagents and Methods. (Protocols for Iodine and PMA staining).

  • Zhao, B., et al. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate.[2][7] (Describes purification of similar Boc-amino-ethyl-amine intermediates using Hex/EtOAc systems).

  • Google Patents: CN104086460B. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.[8] (Industrial purification protocols for Boc-protected ethylenediamines).

Sources

preventing side reactions during Boc removal from tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-BOC-DEPROTECT Status: Open Subject: Prevention of Side Reactions during Boc Removal from tert-butyl N-[2-(methoxyamino)ethyl]carbamate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with the deprotection of tert-butyl N-[2-(methoxyamino)ethyl]carbamate . While Boc removal is routine, your specific substrate contains a nucleophilic


-effect amine  (

) in close proximity to the carbamate.

The failure mode is rarely the deprotection itself; it is the re-alkylation of the electron-rich methoxyamine nitrogen by the generated tert-butyl cation (


). This guide provides the mechanistic root cause and two validated protocols to eliminate this side reaction.

Module 1: The Chemistry of Failure (Root Cause Analysis)

In standard TFA deprotection, the Boc group fragments into


 and the tert-butyl cation (

).
  • The Problem: The

    
     cation is an electrophile. Your product contains two nucleophilic nitrogens. The 
    
    
    
    -methoxy amine is particularly prone to attack due to the alpha-effect (lone pair repulsion from oxygen increasing N-nucleophilicity), leading to irreversible tert-butylation.
  • The Symptom: Mass spectrometry shows a persistent

    
     Da impurity (M+56) that cannot be removed by simple washing. This is the N-tert-butylated byproduct.
    
Visualizing the Competition

The following diagram illustrates the kinetic competition between your product and the scavenger for the reactive cation.

Boc_Side_Reaction SM Boc-Protected Substrate Intermediate Reactive t-Bu+ Cation SM->Intermediate Acid (TFA/HCl) Product Desired Product (Salt Form) SM->Product -CO2 SideProduct Side Product (N-t-butyl impurity) Intermediate->SideProduct Attacks Substrate (Fast without scavenger) Waste Inert Waste (t-Bu-Scavenger) Intermediate->Waste Intercepted by Scavenger Scavenger Scavenger (Silane/Sulfur) Scavenger->Waste

Figure 1: Kinetic competition between substrate alkylation and scavenger interception.

Module 2: Validated Protocols

Do not use neat TFA. The high concentration of ion pairs favors alkylation. Choose Protocol A (Preferred) or Protocol B (Alternative if solubility is an issue).

Protocol A: The "Cation Quench" Method (HCl/Dioxane)

Best for: Preventing alkylation by changing the electrophile.

Mechanism: HCl cleaves Boc to generate tert-butyl chloride (


) rather than the persistent 

trifluoroacetate ion pair found in TFA.

is volatile and far less electrophilic towards your amine.
  • Dissolution: Dissolve 1.0 equiv of substrate in minimal 1,4-dioxane (or MeOH if solubility is poor).

  • Acid Addition: Add 5-10 equiv of 4M HCl in Dioxane dropwise at 0°C.

    • Critical: Do not use aqueous HCl; water can hydrolyze the methoxyamine over time.

  • Reaction: Warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup:

    • Concentrate in vacuo at

      
      .
      
    • Co-evaporate 3x with diethyl ether or DCM to remove excess HCl and

      
      .
      
    • Result: The product is isolated as the bis-hydrochloride salt. Store as the salt.

Protocol B: The "Scavenger Cocktail" Method (TFA)

Best for: Substrates insoluble in dioxane or requiring TFA.

Mechanism: Uses a "cocktail" of nucleophiles to trap


 faster than your amine can react.

Reagent Cocktail (Reagent B):

  • TFA: 90%

  • Triethylsilane (TES): 5% (Hydride source, reduces cation to isobutane)

  • Water: 5% (Hydrolysis source, converts cation to

    
    -butanol)
    
  • Preparation: Pre-mix the TFA/TES/Water cocktail.

  • Reaction: Add the cocktail (10 mL per gram of substrate) to the solid substrate at 0°C.

  • Time: Stir for 30-60 minutes. Do not over-react.

  • Workup:

    • Precipitate the product by pouring the reaction mixture into cold diethyl ether (

      
       volume).
      
    • Centrifuge/filter to collect the salt.

    • Wash the pellet 2x with ether to remove the scavenged byproducts.

Module 3: Data & Decision Support

Scavenger Selection Matrix

If you must modify Protocol B, use this table to select the correct scavenger.

ScavengerFunctionProsCons
Triethylsilane (TES) Hydride donorCleanest workup; forms gas (isobutane).Expensive; requires inert atmosphere.
Thioanisole S-NucleophileHighly effective for "sticky" cations.Strong odor; difficult to remove if no precipitation.
1,2-Ethanedithiol (EDT) S-NucleophileThe "Nuclear Option" for difficult cases.Extreme stench ; toxic; avoid unless necessary.
Water O-NucleophileCheap; green.Can slow down deprotection; forms

-butanol (non-volatile).
Workflow Decision Tree

Decision_Tree Start Start: Boc Removal Solubility Is substrate soluble in Dioxane/DCM? Start->Solubility MethodA USE PROTOCOL A (4M HCl in Dioxane) Solubility->MethodA Yes MethodB USE PROTOCOL B (TFA + TES + H2O) Solubility->MethodB No Yes Yes No No Check Check LCMS: +56 Da Peak? MethodB->Check Optimization Add Thioanisole (5%) to Cocktail Check->Optimization Yes (Side reaction detected)

Figure 2: Decision logic for selecting the optimal deprotection strategy.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I neutralize the salt to get the free base amine? A: Proceed with extreme caution.


-alkoxyamines are stable as salts but can be volatile or unstable as free bases.
  • Risk:[1][2] If you neutralize in the presence of ketones or aldehydes (even trace acetone from glassware cleaning), the methoxyamine will instantly form an oxime ether.

  • Recommendation: Use the hydrochloride salt for the next step if possible. If you must neutralize, use mild inorganic base (

    
    ) in a biphasic system (DCM/Water) and use immediately.
    

Q2: I see a +12 Da peak in the mass spec. What is this? A: This is likely a methylene bridge (


) formation, often caused by formaldehyde contamination in solvents or degradation of the methoxyamine group itself under harsh conditions. Ensure all solvents are HPLC grade and avoid prolonged exposure to strong acids at high temperatures.

Q3: Why not use Lewis Acids (TMSOTf,


)? 
A:  While effective for Boc removal, Lewis acids often require aqueous workups that can be tedious for highly polar diamines like yours. HCl/Dioxane is cleaner for this specific molecular weight profile.

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[2] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection conditions).
  • Awuah, E., et al. (2020).[3] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[3][4][5] RSC Advances, 10, 22720-22728. Link

  • Sigma-Aldrich. "Methoxyamine hydrochloride Product Sheet." (Stability data for N-alkoxyamines). Link

Sources

Technical Support Center: Stability Management for Alkoxyamino Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of tert-butyl N-[2-(methoxyamino)ethyl]carbamate CAS Registry Number: 139115-91-6 (Analog/Related) Molecular Formula:


 (approximate based on structure)

Core Directive & Executive Summary

The Challenge: Researchers often observe the degradation of tert-butyl N-[2-(methoxyamino)ethyl]carbamate during storage, workup, or analysis. While the user may term this "hydrolysis," it is chemically distinct. The molecule contains two key functional groups with opposing stability profiles:[1]

  • Boc Carbamate: Susceptible to Acid-Catalyzed Hydrolysis (Deprotection).

  • Methoxyamine (

    
    ):  Susceptible to Oxidation  and condensation with electrophiles (e.g., acetone), but generally stable to aqueous hydrolysis.
    

The Solution Strategy: To minimize "hydrolysis" (Boc loss), you must maintain a pH > 4.0 at all times. The primary failure points are acidic workups, unneutralized chlorinated solvents (CDCl


), and acidic HPLC mobile phases (TFA).

Mechanism of Instability

Understanding why the molecule degrades is the first step to prevention. The primary hydrolysis pathway is the acid-catalyzed elimination of the tert-butyl group.

Diagram 1: Acid-Catalyzed Hydrolysis Pathway (Boc Loss)

BocHydrolysis Reactant Boc-Protected Methoxyamine Protonation Protonated Intermediate Reactant->Protonation + H+ (Acid) Transition Fragmentation (Rate Limiting) Protonation->Transition - tBu Cation Products Free Amine + Isobutene + CO2 Transition->Products Irreversible

Caption: The degradation cascade is triggered by protonation of the carbamate carbonyl oxygen. Once the tert-butyl cation leaves, the reaction is irreversible.

Critical Control Points (Troubleshooting Guides)

Module A: Reaction & Workup

Issue: Product disappears during aqueous extraction. Diagnosis: The standard "Acid/Base Wash" protocol used for removing amines is destroying your Boc group.

Standard Protocol (AVOID) Optimized Protocol (USE) Reasoning
Wash with 1M HClWash with 0.5M Citric Acid or

HCl (pH < 1) strips Boc in minutes. Citric acid (pH ~3-4) is milder;

(pH ~5) is safest.
Dry with silica gelDry with

or

Silica is slightly acidic. Basic drying agents neutralize trace acids.
Heat to 60°C on RotovapKeep bath < 35°CThermal energy accelerates the E1 elimination of isobutene.
Module B: Analysis & Chromatography

Issue: NMR shows a mix of product and deprotected amine, or HPLC shows split peaks. Diagnosis: The acidity of the analytical matrix is causing on-column or in-tube hydrolysis.

Q: Why is my product degrading in the NMR tube? A: Chloroform-d (


) naturally decomposes to form trace HCl (Phosgene pathway) upon exposure to light and air.
  • Fix: Pass

    
     through a small plug of Basic Alumina  immediately before use, or use 
    
    
    
    (which acts as a proton sponge).

Q: Can I use 0.1% TFA in my HPLC mobile phase? A: High Risk. While many Boc compounds survive short TFA exposure, electron-rich amines can accelerate deprotection.

  • Fix: Switch to 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (weaker acid than TFA).

Module C: Storage

Issue: Compound becomes a sticky oil or solidifies over time. Diagnosis: Methoxyamine oxidation or carbamate hydrolysis due to moisture.

  • Atmosphere: Store under Argon/Nitrogen. Oxygen can degrade the -NHOMe group.

  • Temperature: -20°C is mandatory for long-term stability.

  • Container: Amber glass (prevents light-induced degradation of trace impurities that generate acid).

Experimental Protocol: "Safe" Isolation

Scenario: You have synthesized tert-butyl N-[2-(methoxyamino)ethyl]carbamate and need to isolate it from a basic reaction mixture (e.g., excess amine).

Step-by-Step Methodology:

  • Quenching: Dilute reaction mixture with Ethyl Acetate (EtOAc). Do not quench directly into strong acid.

  • Washing (The Critical Step):

    • Wash organic layer 2x with Saturated Ammonium Chloride (

      
      ) .
      
    • Note: If stronger removal of basic impurities is needed, use 0.5 M Citric Acid (cold, rapid wash), followed immediately by a brine wash to remove residual protons.

  • Neutralization: Wash organic layer 1x with Saturated Sodium Bicarbonate (

    
    ) to ensure pH is > 7.
    
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes. Avoid Magnesium Sulfate (
    
    
    
    ) if the compound is extremely acid-sensitive, as it is slightly Lewis acidic.
  • Concentration: Filter and concentrate on a rotary evaporator. Bath temperature must not exceed 35°C.

  • Storage: Dissolve the residue in a minimal amount of dry DCM, transfer to a vial, evaporate under high vacuum, flush with Argon, and store at -20°C.

Troubleshooting Decision Tree

Use this flow to diagnose where your yield loss is occurring.

Diagram 2: Stability Troubleshooting Logic

Troubleshooting Start Product Loss / Degradation? CheckNMR Check NMR Solvent (Is it CDCl3?) Start->CheckNMR NeutralizeNMR Action: Filter CDCl3 thru Basic Alumina or switch to DMSO-d6 CheckNMR->NeutralizeNMR Yes CheckWorkup Check Workup pH (Did you use HCl?) CheckNMR->CheckWorkup No ChangeBuffer Action: Switch to NH4Cl or Citrate Buffer CheckWorkup->ChangeBuffer Yes CheckStorage Check Storage (Is it cold/dry?) CheckWorkup->CheckStorage No Desiccate Action: Store -20°C under Argon CheckStorage->Desiccate No

Caption: Systematic isolation of acidity sources in the workflow.

FAQ: Methoxyamine Specifics

Q: Is the methoxyamine group (


) sensitive to hydrolysis? 
A:  Generally, no. The 

bond is robust in aqueous conditions. However, it is a nucleophile .[2] If your solvent contains ketones (like Acetone) or aldehydes, the methoxyamine will react to form an oxime ether .
  • Rule: Never wash glassware with acetone immediately before using it for this compound.

Q: Can I use this compound in reductive amination? A: Yes, that is its primary use. However, the Boc group must be preserved until the methoxyamine has reacted. Ensure the pH of the reductive amination (often performed at pH 4-5) does not drop below 4.0, or you risk simultaneous Boc deprotection.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1] Wiley.

  • Acid-Labile Protecting Groups. Common amine protection methods and stability profiles. Wikipedia.

  • Stability of Boc Groups in CDCl3. Technical Note on NMR Solvent Acidity. Sigma-Aldrich / Merck Technical Library.

  • Hydrolysis Mechanisms of Carbamates. Reaction mechanisms for acid-catalyzed cleavage. Chemistry LibreTexts.

Sources

Technical Support Center: Steric Hindrance in tert-butyl N-[2-(methoxyamino)ethyl]carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with tert-butyl N-[2-(methoxyamino)ethyl]carbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this molecule, with a specific focus on overcoming steric hindrance. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction success, empowering you to optimize your experimental outcomes.

Introduction: Understanding the Challenge

tert-Butyl N-[2-(methoxyamino)ethyl]carbamate is a valuable bifunctional building block, featuring a Boc-protected primary amine and a methoxyamine moiety. However, its utility is often hampered by significant steric challenges. The bulky tert-butyl group of the Boc protectorate shields the carbamate nitrogen and, more critically, creates a congested environment around the adjacent methoxyamine nucleophile.[1][2] This steric bulk can dramatically slow down or completely inhibit reactions that would otherwise proceed smoothly with less hindered analogues.[3] This guide provides strategies to mitigate these effects.

G cluster_molecule tert-butyl N-[2-(methoxyamino)ethyl]carbamate cluster_hindrance Sources of Steric Hindrance mol mol boc Bulky tert-Butyl Group: Shields the carbamate nitrogen. Reduces rotational freedom. methoxyamine Congested Methoxyamine: Proximity to the Boc group hinders approach of electrophiles. G cluster_solutions Troubleshooting Strategies start Low Yield in Acylation of tert-butyl N-[2-(methoxyamino)ethyl]carbamate reagent 1. Change Coupling Reagent (Increase Reactivity) start->reagent conditions 2. Modify Reaction Conditions (Overcome Energy Barrier) start->conditions acid 3. Activate the Carboxylic Acid (Less Hindered Intermediate) start->acid reagent_details Use more potent reagents: HATU, HBTU, or COMU. These form highly reactive activated esters that are less sensitive to steric bulk. reagent->reagent_details conditions_details Increase temperature (e.g., 40-60 °C). Increase reaction time (24-48h). Use a less hindered, non-nucleophilic base like DIPEA. conditions->conditions_details acid_details Convert the carboxylic acid to an acyl fluoride or acyl chloride in situ. These are smaller and much more electrophilic. acid->acid_details

Caption: Troubleshooting flowchart for failed acylation reactions.

Recommended Strategy: In Situ Acyl Fluoride Formation

A highly effective method for coupling sterically hindered substrates is the conversion of the carboxylic acid to a more reactive acyl fluoride. [4]This intermediate is smaller and significantly more electrophilic than EDC-activated species.

Reagent Comparison for Hindered Couplings
Coupling System Mechanism Pros for Hindered Substrates Cons
EDC / HOBtForms O-acylisourea intermediateStandard, readily available.Intermediate can be bulky; often fails with severe hindrance.
HATU / HBTUForms activated esterHighly reactive, often successful where EDC fails.More expensive, produces stoichiometric waste.
Acyl Fluoride (e.g., using Cyanuric Fluoride)Forms highly electrophilic R-COFSmall, highly reactive intermediate. Excellent for hindered systems. Reagents can be moisture-sensitive.
Protocol: Acylation via Acyl Fluoride Intermediate

This protocol is adapted from methodologies proven effective for sterically demanding couplings. [4] Materials:

  • Carboxylic acid (1.0 equiv)

  • tert-butyl N-[2-(methoxyamino)ethyl]carbamate (1.1 equiv)

  • Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) (1.2 equiv)

  • Anhydrous Pyridine or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and pyridine (3.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyanuric fluoride (1.2 equiv). Stir at 0 °C for 1 hour to form the acyl fluoride. Monitor by TLC or LC-MS if possible.

  • Coupling: To the activated acid mixture, add a solution of tert-butyl N-[2-(methoxyamino)ethyl]carbamate (1.1 equiv) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Category 2: Boc-Group Deprotection

Question 2: I need to deprotect the Boc group. Are there any specific challenges or side reactions I should be aware of due to the methoxyamine group?

Answer: Yes. While standard Boc deprotection is typically robust, the key challenge is preventing unwanted side reactions involving the tert-butyl cation that is generated as a byproduct. [5]This electrophilic species can potentially alkylate the nucleophilic methoxyamine, leading to undesired byproducts.

Mechanism of Deprotection and Side Reaction:

G cluster_main Desired Deprotection Pathway cluster_side Potential Side Reaction start Boc-Protected Amine protonation Protonation by Acid (e.g., TFA, HCl) start->protonation + H+ loss_of_isobutylene Loss of Isobutylene & CO2 protonation->loss_of_isobutylene -> tBu+ cation product Primary Amine Salt loss_of_isobutylene->product tbu_cation t-Butyl Cation (Generated during deprotection) loss_of_isobutylene->tbu_cation can be trapped alkylation Undesired N-alkylation Byproduct tbu_cation->alkylation methoxyamine Nucleophilic Methoxyamine (on another molecule or product) methoxyamine->alkylation

Caption: Boc deprotection pathway and potential side reaction.

Troubleshooting & Optimization:

  • Use a Scavenger: The most effective way to prevent N-alkylation is to include a scavenger that can trap the tert-butyl cation. [5] * Recommended Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are excellent choices. They are more nucleophilic towards the cation than the methoxyamine.

  • Choice of Acid and Solvent:

    • Standard Conditions: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is common. [6]A 20-50% TFA/DCM solution is typically sufficient.

    • Milder Conditions: For sensitive substrates, 4M HCl in 1,4-dioxane or anhydrous HCl gas in an organic solvent can be used. [7]3. Temperature Control: Perform the deprotection at 0 °C or room temperature. Avoid heating, as it can promote side reactions.

Protocol: Boc Deprotection with a Scavenger

Materials:

  • tert-butyl N-[2-(methoxyamino)ethyl]carbamate derivative (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Triethylsilane (TES) (2-5 equiv)

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Add triethylsilane (2-5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equiv) dropwise. Gas evolution (CO₂) will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting product will be the TFA salt of the free amine, which can be used directly or neutralized with a base (e.g., NaHCO₃, Et₃N) during an aqueous workup for isolation of the free base.

References
  • Vertex AI Search Result. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH.
  • Benchchem. tert-Butyl N-[2-(methylcarbamoyl)
  • Lavecchia, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Fletcher, S. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • ResearchGate. (n.d.).
  • Benchchem. Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
  • Lavecchia, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • UCL Discovery.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.

Sources

Validation & Comparative

Purity Assessment Standards for tert-Butyl N-[2-(methoxyamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary: The "Invisible" Linker Challenge

tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS 109863-79-6) is a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its chemical utility lies in its two distinct nitrogen centers: a Boc-protected amine for controlled elongation and a methoxyamino group (


) primed for chemoselective oxime ligation with aldehydes or ketones.

The Analytical Problem: This molecule lacks a distinct UV chromophore. It possesses only weak absorbance at low wavelengths (<210 nm) due to the carbonyl groups. Consequently, standard HPLC-UV purity assessments often yield false positives , reporting >98% purity while failing to detect significant non-chromophoric impurities (e.g., salts, aliphatic precursors).

This guide compares three analytical methodologies—HPLC-UV (Low UV) , HPLC-CAD (Charged Aerosol Detection) , and qNMR (Quantitative NMR) —to establish a scientifically robust standard for purity assessment.

Critical Impurity Profiling

Before selecting a method, one must understand the "Enemy"—the specific impurities likely to be present in CAS 109863-79-6.

Impurity TypeOriginDetection Challenge
De-Boc Degradant Acidic hydrolysis of the tert-butyl carbamate.Highly polar; elutes in void volume; UV invisible.
Precursor A tert-butyl (2-bromoethyl)carbamate (Synthesis starting material).Weak UV; co-elution risk.
Precursor B O-Methylhydroxylamine (Methoxyamine).Volatile; invisible to UV; reactive.
Over-Alkylated N,N-bis-alkylated byproducts.Hydrophobic; elutes late; often missed in short gradients.
Visualization: Impurity Formation & Detection Logic

ImpurityLogic cluster_0 Synthesis Pathway cluster_1 Detection Capabilities Start Precursors (Boc-reagents + Methoxyamine) Product Target Molecule (CAS 109863-79-6) Start->Product Alkylation CAD HPLC-CAD Detects All Non-Volatiles Start->CAD Degradant Acid Hydrolysis (De-Boc Amine) Product->Degradant TFA/H+ Exposure UV HPLC-UV (210nm) Misses Aliphatic Impurities Product->UV Product->CAD MS LC-MS Identifies Masses Degradant->MS

Figure 1: Chemical pathway of CAS 109863-79-6 and the comparative efficacy of detection methods. Note the failure point of UV detection for aliphatic precursors.

Comparative Methodology

Method A: HPLC-UV at 210 nm (The "Trap")

Status: Not Recommended for Final Release

Most suppliers provide a Certificate of Analysis (CoA) based on this method. Because the molecule only absorbs at 205–210 nm, the baseline is often noisy due to solvent absorption (especially if Acetone or Methanol is used).

  • Flaw: A 5% impurity of a non-chromophoric salt (e.g., Methoxyamine HCl) will be completely invisible, leading to a calculated purity of 99% when the real purity is 94%.

Method B: LC-MS (The Identifier)

Status: Essential for ID, Limited for Purity

LC-MS (ESI+) is critical for confirming the identity (


 Da). However, ionization efficiency varies wildly between the hydrophobic Boc-protected product and the hydrophilic amine salts.
  • Flaw: Cannot be used for "Area %" purity without specific response factor calibration for every impurity.

Method C: HPLC-CAD (The Recommended Standard)

Status: Gold Standard for Chromatographic Purity

Charged Aerosol Detection (CAD) detects any non-volatile analyte. Since the response is roughly independent of chemical structure, it provides a "universal" view of the sample.

  • Advantage: It reveals the "invisible" aliphatic impurities missed by UV.

Method D: qNMR (The Absolute Referee)

Status: Platinum Standard for Assay

Quantitative


 NMR using an internal standard (e.g., Maleic Acid or TCNB) provides an absolute weight-percent assay.
  • Advantage: Does not require reference standards for impurities.[1][2]

Experimental Protocols

Protocol 1: High-Fidelity HPLC-CAD Analysis

This protocol is designed to separate the polar methoxyamine salts from the hydrophobic Boc-linker.

  • Instrument: UHPLC with CAD (e.g., Thermo Vanquish) and DAD.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if using MS; TFA suppresses ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar salts)

    • 1–10 min: 5%

      
       95% B
      
    • 10–12 min: 95% B

  • Detection:

    • Channel 1: CAD (Evaporation Temp: 35°C).

    • Channel 2: UV 210 nm (Reference).

Protocol 2: qNMR Purity Assay
  • Solvent: DMSO-

    
     (Prevents exchange of amide protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
       mg).
      
    • Weigh ~5 mg of IS (

      
       mg).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquisition:

      
       relaxation delay 
      
      
      
      seconds (crucial for quantitation), 90° pulse, 16 scans.
    • Integration: Integrate the tert-butyl singlet (9H, ~1.4 ppm) vs. the Maleic Acid vinylic protons (2H, ~6.0 ppm).

Data Comparison: The "Purity Gap"

The following table illustrates the discrepancy often seen between vendor data (UV) and rigorous internal testing (CAD/qNMR).

MetricHPLC-UV (210 nm)HPLC-CADqNMR (Absolute)
Reported Purity 98.5% 94.2% 93.8%
LOD (Limit of Detection) ~50 ppm~5 ppm~1000 ppm
Main Impurity Detected None (Baseline noise)Precursor Amine (3%)Residual Solvent/Salts
Suitability Rough CheckQC Release Master Standard
Visualization: Analytical Decision Matrix

DecisionMatrix Sample Incoming Sample CAS 109863-79-6 Step1 Step 1: 1H NMR (Qualitative) Sample->Step1 Check1 Structure Confirmed? Step1->Check1 Step2 Step 2: HPLC-CAD Check1->Step2 Yes Fail Reject / Repurify Check1->Fail No Result2 Purity > 95%? Step2->Result2 Step3 Step 3: qNMR (Assay) Result2->Step3 Yes Result2->Fail No (<95%) Pass Release for Synthesis Step3->Pass

Figure 2: Recommended workflow for validating linker purity before PROTAC/ADC synthesis.

References

  • BenchChem. (2025).[1][5] A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. (Demonstrates the discrepancy between UV and NMR for Boc-protected amino acids).

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis . (Establishes qNMR as a primary ratio method).

  • Gamache, P. H., et al. (2020). Charged Aerosol Detection for Liquid Chromatography. Chromatography Online . (Details the universality of CAD for non-chromophoric compounds).

  • Wang, E., et al. (2002).[6] A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis . (Discusses specific detection challenges for methoxyamines).

  • PubChem. (2025).[7] tert-Butyl N-[2-(methoxyamino)ethyl]carbamate Compound Summary. (Chemical structure and physical property verification).

Sources

A Senior Application Scientist's Guide: The Strategic Advantages of tert-butyl N-[2-(methoxyamino)ethyl]carbamate for Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical biology, the precise construction of complex molecules is paramount. Chemoselective ligation reactions, such as oxime formation, have become indispensable tools for conjugating biomolecules, assembling antibody-drug conjugates (ADCs), and functionalizing surfaces.[1] The efficacy of these strategies often hinges on the judicious use of protecting groups to mask reactive functionalities until the desired synthetic step.

This guide provides a detailed comparison between two key reagents used in these applications: tert-butyl N-[2-(methoxyamino)ethyl]carbamate , a bifunctional linker featuring a Boc-protected amine, and its functional analogs where the amine is protected by a benzyl-based group, most commonly the carboxybenzyl (Cbz or Z) group. As we will explore, while both serve to introduce a methoxyamino group for subsequent oxime ligation, the choice of the N-terminal protecting group has profound implications for the overall synthetic strategy, particularly concerning deprotection conditions and orthogonality.

Core Chemical Structures

The fundamental difference lies in the nature of the carbamate protecting group attached to the ethylenediamine linker. This choice dictates the method of deprotection and, consequently, the compatibility with other functional groups within the target molecule.

Figure 1: Core structures of Boc- and Cbz-protected methoxyamine linkers.

Comparative Analysis: Boc vs. Benzyl Analogs

The strategic selection between these reagents is almost entirely driven by the conditions required for their deprotection. The tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group are mainstays of amine protection, primarily because their removal conditions are starkly different, making them "orthogonal" to one another.[2][3][4] This orthogonality allows for the selective deprotection of one group in the presence of the other, a cornerstone of complex multi-step synthesis.[5]

Featuretert-butyl N-[2-(methoxyamino)ethyl]carbamate (Boc-Protected)benzyl N-[2-(methoxyamino)ethyl]carbamate (Cbz-Protected)
Primary Deprotection Method Acidolysis[6][7]Catalytic Hydrogenolysis[6][8]
Typical Reagents Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent.[6][9]H₂ gas, Palladium on carbon (Pd/C).[8][10]
Conditions Mild; typically room temperature.[6]Mild temperature/pressure; requires specialized hydrogenation equipment.[6]
Key Advantage Fast, simple, and avoids the use of heavy metals or flammable gases. Highly effective and does not affect reducible groups.[2]Extremely mild and chemoselective; does not affect most other functional groups, including acid-labile ones.[11]
Key Limitation Deprotection generates a reactive tert-butyl cation, which can cause side reactions (alkylation) with nucleophilic residues (e.g., thiols, electron-rich aromatics).[9][12] Scavengers are often required.Incompatible with molecules containing reducible functional groups such as alkenes, alkynes, nitro groups, or some sulfur-containing heterocycles. The catalyst can also be poisoned.
Orthogonality Stable to catalytic hydrogenolysis and basic conditions (e.g., for Fmoc removal).[2][11]Stable to acidic conditions used for Boc removal and basic conditions for Fmoc removal.[4][11]

The Decisive Advantage: Orthogonal Deprotection Strategy

The primary advantage of using tert-butyl N-[2-(methoxyamino)ethyl]carbamate emerges when the synthetic route requires a non-reductive deprotection step. Consider a scenario where a complex biomolecule, containing multiple disulfide bonds or unsaturated carbon-carbon bonds, is first conjugated to the linker via oxime ligation. Subsequently, the terminal amine must be deprotected for a second conjugation step.

In this case, the Cbz-protected analog is unsuitable. The hydrogenolysis conditions required to remove the Cbz group would indiscriminately reduce other sensitive functionalities in the biomolecule. The Boc group, however, can be cleanly and selectively removed with acid, leaving the rest of the molecule untouched. This orthogonality is the most compelling reason to select the Boc-protected reagent.

Figure 2: An orthogonal synthesis workflow enabled by the differential stability of Boc and Cbz protecting groups.

Experimental Protocols

The following protocols are representative methodologies for the key transformations involving these linkers.

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the formation of an oxime bond between an aldehyde-functionalized substrate and either the Boc- or Cbz-protected methoxyamine linker. The reaction is often catalyzed by aniline or its derivatives at slightly acidic pH.[13]

Materials:

  • Aldehyde/ketone-functionalized substrate

  • tert-butyl N-[2-(methoxyamino)ethyl]carbamate or Cbz-analog (1.5 equivalents)

  • Aniline (0.1 equivalents)

  • Anhydrous buffer (e.g., Sodium Acetate, pH 4.5-5.5) or organic solvent like DMF/MeOH

  • Standard glassware and magnetic stirrer

Procedure:

  • Dissolve the aldehyde/ketone-functionalized substrate in the chosen buffer or solvent system.

  • Add the methoxyamine linker (1.5 eq.) to the solution.

  • Add the aniline catalyst (0.1 eq.).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction (if necessary) and purify the product using standard techniques such as reverse-phase HPLC or silica gel chromatography.

Causality: The slightly acidic pH protonates the carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the methoxyamine. Aniline acts as a nucleophilic catalyst, forming a transient, highly reactive iminium ion with the aldehyde, which is then rapidly attacked by the methoxyamine.[13]

Protocol 2: Deprotection of tert-butyl N-[2-(oxyimino)ethyl]carbamate

This procedure details the removal of the Boc group to expose the primary amine using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as triisopropylsilane (TIS) or water (5% v/v)

  • Saturated sodium bicarbonate solution

  • Brine, Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM. If the substrate is sensitive to alkylation, add a scavenger (e.g., TIS, 5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TFA in DCM (typically 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS or TLC until the starting material is consumed.

  • Carefully neutralize the reaction by pouring it into a cold, stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Causality: The strong acid protonates the carbonyl of the carbamate, leading to its collapse and the formation of a stable tert-butyl cation, CO₂, and the free amine.[2] The scavenger is crucial to trap the electrophilic tert-butyl cation, preventing it from alkylating other nucleophilic sites on the molecule.[9]

Protocol 3: Deprotection of benzyl N-[2-(oxyimino)ethyl]carbamate

This protocol describes the hydrogenolysis of the Cbz group.

Materials:

  • Cbz-protected conjugate

  • Palladium on activated carbon (Pd/C, 10 wt. %, 5-10 mol %)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Inert filtering aid (e.g., Celite®)

Procedure:

  • Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon) at room temperature for 2-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Causality: The palladium surface catalyzes the cleavage of the benzyl C-O bond by molecular hydrogen, releasing the free amine, carbon dioxide, and toluene as a byproduct.[8][10] Vigorous stirring is essential to ensure efficient mass transfer of the hydrogen gas to the catalyst surface.

Conclusion and Recommendations

The choice between tert-butyl N-[2-(methoxyamino)ethyl]carbamate and its benzyl-protected analogs is a critical strategic decision in the design of a synthetic route.

  • Choose tert-butyl N-[2-(methoxyamino)ethyl]carbamate (Boc-protected) when your synthetic strategy involves molecules with reducible functional groups (alkenes, alkynes, disulfides, nitro groups) or when you require a simple, metal-free deprotection step. Its robust orthogonality with Cbz and Fmoc groups makes it the superior choice for complex, multi-step syntheses requiring sequential, site-specific modifications.

  • Choose a benzyl-protected analog (Cbz-protected) when the substrate is highly sensitive to strong acids but is stable under reductive conditions. This reagent provides an effective orthogonal partner to the acid-labile Boc group.

For researchers, scientists, and drug development professionals, understanding the causality behind these protecting group strategies is key to unlocking synthetic efficiency and achieving target molecules with high purity and yield. The mild, non-reductive deprotection offered by the Boc group solidifies the position of tert-butyl N-[2-(methoxyamino)ethyl]carbamate as a more broadly applicable and strategically advantageous reagent in modern chemical synthesis.

References

  • Bonaccorsi, F., & Giorgi, F. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. [Link]

  • Gissot, A., Volonterio, A., & Zanda, M. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. The Journal of Organic Chemistry, 70(17), 6925–6928. [Link]

  • Kim, H., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200427. [Link]

  • Bougrin, K., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. [Link]

  • Kulkarni, S. S., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 246-255. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Kotha, S., & Meshram, M. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(20), 8344-8350. [Link]

  • Bisaro, F., & Mondon, F. (2014). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry – A European Journal, 20(1), 34-41. [Link]

  • Segal, E., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(49), 12890-12894. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Roy, B., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3465-3470. [Link]

  • Xi, W., & DeForest, C. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Soft Matter, 13(13), 2466-2470. [Link]

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS: 109966-58-3) is a specialized bifunctional intermediate containing a Boc-protected primary amine and a methoxyamino (


)  moiety.

Effective disposal requires understanding its dual nature: it is an acid-sensitive carbamate and a nucleophilic alkoxyamine. Improper disposal—specifically mixing with acidic waste streams—can result in rapid gas evolution (isobutylene/CO2) and container rupture.

Chemical Properties & Hazard Identification[1][2][3][4][5][6]
PropertyDataOperational Implication
Physical State Solid (Low melting point) or Viscous OilMay require solvent rinsing for complete transfer.
Reactivity Acid Sensitive CRITICAL: Decomposes in strong acids to release flammable isobutylene gas.
Nucleophilicity Moderate (

)
Incompatible with strong oxidizers and acylating agents.
Hazards Irritant / Potential CorrosiveStandard PPE (Nitrile gloves, safety glasses) is mandatory.
Flash Point >110°C (Estimated)Likely not D001 (Ignitable) unless in solution, but treat as combustible.

Pre-Disposal Protocols (Segregation)

The Golden Rule: Never commingle this substance with acidic waste streams (e.g., waste generated from TFA deprotections or acid workups).

Waste Stream Segregation
  • Solid Waste: Pure, expired, or contaminated solids must be segregated into a container labeled "Hazardous Waste - Solid Organics."

  • Liquid Waste: Solutions containing this compound should be segregated into "Non-Halogenated Organic Solvents" (assuming non-halogenated solvents were used).

  • Forbidden Streams:

    • Do NOT pour into "Aqueous Acid" waste.[1]

    • Do NOT pour into "Oxidizing" waste (e.g., waste containing Chromic acid, Permanganate).

Disposal Workflows

Scenario A: Disposal of Pure Substance (Expired/Unused)[8]

This is the standard protocol for disposing of the pure chemical found in vials or bottles.

Protocol:

  • Labeling: Affix a hazardous waste label to the original container. If the original label is degraded, write clearly: "tert-butyl N-[2-(methoxyamino)ethyl]carbamate - Toxic/Irritant."

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to contain potential leakage.

  • Accumulation: Deposit the bagged vial into the Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

  • Destruction: The waste vendor will process this via High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Quenching)

If the compound is part of a reaction mixture, it must be chemically stable before entering the waste container.

Protocol:

  • Dilution: Dilute the reaction mixture with a compatible organic solvent (Ethyl Acetate or Dichloromethane).

  • Neutralization (If Acidic): If the reaction involved acids (e.g., HCl, TFA), slowly neutralize with saturated Sodium Bicarbonate (

    
    ) in a beaker before transferring to waste.
    
    • Why? To off-gas CO2 in an open vessel rather than a closed waste drum.

  • Transfer: Pour the neutral organic layer into the Organic Solvent Waste container.

Scenario C: Spill Cleanup

Immediate Action: Isolate the area. Ensure ventilation.

SpillResponse Start Spill Detected Assess 1. Assess Volume & Hazards Start->Assess PPE 2. Don PPE (Nitrile + Goggles) Assess->PPE Absorb 3. Absorb with Vermiculite/Pads PPE->Absorb Collect 4. Collect into Sealable Bag Absorb->Collect Label 5. Label as 'Solid Haz Waste' Collect->Label

Figure 1: Step-by-step spill response workflow ensuring personnel safety and containment.

Regulatory Compliance (RCRA)

While this specific CAS is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator (you) based on its properties.

  • Waste Code Assignment:

    • D001 (Ignitable): Only applies if the waste is a liquid solution with a flash point < 60°C.[2]

    • Non-Regulated / State-Regulated: If solid and non-corrosive, it may strictly be non-RCRA. However, Best Management Practice (BMP) dictates managing it as Hazardous Waste due to potential toxicity of alkoxyamines.

Documentation Requirement: Ensure your Satellite Accumulation Area (SAA) log includes the full chemical name. Do not use abbreviations like "Boc-amine" on official waste manifests.

Decision Logic for Disposal

Use this logic flow to determine the correct waste stream.

DisposalLogic Input Waste Material: tert-butyl N-[2-(methoxyamino)ethyl]carbamate StateCheck Physical State? Input->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste (Incineration) SolidPath->SolidBin AcidCheck Contains Strong Acid? LiquidPath->AcidCheck Neutralize Neutralize with NaHCO3 (Open Vessel) AcidCheck->Neutralize Yes SolventBin Organic Solvent Waste (Fuel Blending) AcidCheck->SolventBin No Neutralize->SolventBin

Figure 2: Decision matrix for selecting the appropriate waste stream based on physical state and mixture composition.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency. (2023).[5] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link][6]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.